The table below summarizes the fundamental characteristics of Cyclovalone:
| Property | Description |
|---|---|
| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] |
| CAS Number | 579-23-7 [2] |
| Molecular Formula | C₂₂H₂₂O₅ [2] |
| Molecular Weight | 366.41 g/mol [2] |
| Related Compound | Synthetic curcumin derivative [2] [3] |
| Mechanism of Action | Cyclooxygenase (COX) inhibitor [2] |
| Primary Activities | Anti-inflammatory, antitumor, antioxidant [2] |
This structural modification replaces the highly photosensitive keto-enol system in curcumin, which is subject to very fast excited-state decay, with a more stable cyclohexanone ring. This change aims to create a more stable excited state, potentially leading to enhanced phototoxicity for applications like photodynamic therapy [3].
This compound demonstrates potent activity across various experimental models, as shown in the following quantitative data:
| Activity | Experimental Model | Result / Potency (IC₅₀/EC₅₀/CC₅₀) | Citation |
|---|---|---|---|
| Cytotoxicity | Human prostate cancer (PC-3) cells | IC₅₀ = 5.89 μM [2] | |
| Cytotoxicity | Human pancreatic cancer (PANC-1) cells | IC₅₀ = 4.43 μM [2] | |
| Cytotoxicity | Human colon cancer (HT-29) cells | IC₅₀ = 3.73 μM [2] | |
| Cytotoxicity | Human nasopharyngeal carcinoma (CNE) cells | IC₅₀ = 17.6 μM [2] | |
| Cytotoxicity | Human promyelocytic leukemia (HL-60) cells | IC₅₀ < 10.1 μM [2] | |
| Anti-inflammatory | Mouse macrophage (RAW264.7) cells | IC₅₀ = 6.68 μM (inhibition of NO production) [2] | |
| Pathway Inhibition | Human embryonic kidney (HEK293) cells | EC₅₀ = 2.6 μM (inhibition of Wnt/β-catenin signaling) [2] |
The anti-inflammatory activity is linked to its cyclooxygenase inhibitory action [2]. In vivo studies show that oral administration of this compound (38 mg/kg for 20 days) inhibits tumor growth in PC-3 xenograft mouse models without signs of toxicity [2].
For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental protocols from the literature.
1. In Vitro Cell Proliferation and Cytotoxicity Assay (MTT Assay) This standard method is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor efficacy of this compound in a live animal model.
3. Photostability Assessment via HPLC Given its potential as a photosensitizer, evaluating its stability to light is crucial.
This compound's primary mechanism involves inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory response [2]. Its antitumor effects are multi-faceted, involving direct cytotoxicity and inhibition of cancer-associated signaling pathways like Wnt/β-catenin[cite:1]. The compound's stability makes it a candidate for photosensitizer development, as its modified structure prevents rapid deactivation pathways that limit curcumin's efficacy[cite:2].
This compound exerts effects through multiple pathways, including COX inhibition, disruption of cell cycle, and interference with Wnt signaling [2].
This compound is a strategically modified curcumin analog with a stabilized chemical core, demonstrating a compelling multi-mechanistic pharmacological profile against inflammation and cancer. Its well-documented in vitro and in vivo efficacy, combined with its improved photophysical properties, makes it a valuable candidate for further drug development.
Future research directions could focus on:
Here is a detailed methodology for synthesizing cyclovalone and its derivatives based on published research procedures.
Synthesis of this compound Core Structure The synthesis involves an aldol condensation reaction. A general method adapted from the procedures used for similar compounds is as follows [1]:
Synthesis of Di-Mannich Base Derivatives Mannich base derivatives of this compound are synthesized to explore enhanced biological activities [2].
For researchers to confirm the identity and assess the properties of synthesized compounds, the following data is crucial.
Characterization Data Below are the key spectroscopic signatures for the diethylamino-substituted di-Mannich base of this compound (2a) as an example [2]:
Quantitative Bioactivity Data The biological potential of this compound derivatives can be evaluated through standard assays. The table below summarizes antioxidant and cytotoxic activity data from the literature.
| Compound | Bioactivity | Assay | Result | Citation |
|---|---|---|---|---|
| Di-Mannich base with diethylamine (2a) | Antioxidant | DPPH Radical Scavenging (IC₅₀) | 39.0 µM | [2] |
| Indazole analog of curcumin (3b) | Cytotoxicity | WiDr (Colorectal Cancer Cells, IC₅₀) | 27.20 µM | [3] |
| Indazole analog of curcumin (3b) | Selectivity | Selectivity Index (SI) on WiDr vs. Vero | 5.27 | [3] |
> Interpretation Note: A lower IC₅₀ value indicates higher potency. A Selectivity Index (SI) greater than 2 is often considered to show selective toxicity towards cancer cells over normal cells [3].
The following diagram maps the logical sequence of a typical this compound research project, from synthesis to biological evaluation.
Cyclovalone (also known as Beveno) is a synthetic curcumin derivative in which the central keto-enolic system of native curcumin has been replaced by a cyclohexanone ring. This strategic structural modification significantly enhances the molecule's stability while preserving and potentially expanding its biological activity profile. With the molecular formula C~22~H~22~O~5~ and CAS registry number 579-23-7, this compound exhibits a molecular weight of 366.41 g/mol [1]. The compound appears as a white to off-white solid at room temperature and has demonstrated oral bioavailability in preclinical models, making it a promising candidate for therapeutic development [2].
The replacement of the keto-enol moiety with a cyclohexanone ring fundamentally alters the compound's photophysical properties and excited-state dynamics. Unlike native curcumin, which undergoes rapid excited-state intramolecular proton transfer (ESIPT) leading to fast degradation, this compound exhibits enhanced photostability while maintaining the diarylheptanoid structure responsible for interacting with biological targets [2]. This structural innovation addresses one of the major limitations of curcumin—its poor metabolic stability—while potentially expanding its applications, particularly in photodynamic therapy where stable photosensitizers are required [2].
Cyclooxygenase Inhibition: this compound functions as a potent cyclooxygenase (COX) inhibitor, effectively blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation [1]. This COX inhibitory activity underlies the compound's significant anti-inflammatory properties and contributes to its potential anticancer effects through modulation of inflammatory pathways in the tumor microenvironment. The structural analogy to curcumin suggests that this compound may exhibit selectivity toward COX-2 over COX-1, though this specificity requires further experimental validation [1].
Cell Cycle Disruption: In prostate cancer models, this compound has demonstrated potent anti-proliferative activity against both androgen-responsive (LNCaP) and androgen-independent (PC-3) cell lines. Treatment with this compound (2 μg/mL for 72 hours) resulted in cell cycle arrest at S-phase and G2/M phase transitions, indicating interference with DNA replication and mitotic processes [1]. This cell cycle disruption occurs through mechanisms that appear independent of androgen signaling, suggesting potential utility in treating advanced, hormone-refractory prostate cancers where current therapeutic options remain limited.
Transcriptional Regulation: this compound has been identified as a Wnt/β-catenin signaling inhibitor, with demonstrated activity in HEK293 cells (EC~50~ = 2.6 μM) [1]. This pathway represents a crucial regulatory axis in development and carcinogenesis, with aberrant activation observed in numerous cancer types. Additionally, as a synthetic curcuminoid, this compound may share curcumin's ability to modulate NF-κB signaling, thereby reducing the expression of pro-survival and inflammatory genes, though direct evidence for this mechanism specific to this compound requires further investigation [3].
Recent computational studies have revealed that this compound exhibits strong binding affinity for L,D-transpeptidases in Salmonella typhi (binding energy = -7.60 kcal/mol in AutoDock, -7.90 to -8.01 kcal/mol in SwissDock) [4]. These enzymes are essential for peptidoglycan cross-linking in bacterial cell walls and play a specialized role in typhoid toxin export. By inhibiting L,D-transpeptidases, this compound disrupts both cell wall integrity and toxin secretion, representing a dual antibacterial mechanism that could potentially address antibiotic-resistant typhoid infections. This unique action distinguishes this compound from conventional β-lactam antibiotics, which primarily target penicillin-binding proteins rather than L,D-transpeptidases [4].
Spectroscopic characterization has demonstrated that this compound possesses favorable photophysical properties that may enhance its efficacy as a photosensitizer [2]. Unlike native curcumin, which undergoes rapid excited-state intramolecular proton transfer (ESIPT) leading to fast deactivation, this compound's cyclohexanone replacement creates a more stable excited state. This stability potentially translates to enhanced phototoxicity through improved generation of reactive oxygen species (ROS) upon light activation. However, researchers should note that this compound does undergo photodegradation in organic solvents, with rates varying significantly depending on the solvent environment [2].
Table 1: In vitro cytotoxicity of this compound across human cancer cell lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| CNE | Nasopharyngeal | 17.6 μM | MTT assay | 72 hours |
| HL-60 | Leukemia | <10.1 μM | MTT assay | 72 hours |
| LS174T | Colon | 4.6 μM | MTT assay | 72 hours |
| HT-29 | Colon | 3.73 μM | MTT assay | 72 hours |
| PANC-1 | Pancreatic | 4.43 μM | MTT assay | 72 hours |
| PC-3 | Prostate | 5.89 μM | MTT assay | 72 hours |
| KB | Oral | 6.7 μM | Growth inhibition | 72 hours |
| MT-4 | T-cell leukemia | 2.4 μM | Growth inhibition | 72 hours |
| RAW264.7 | Macrophage | 6.68 μM | Nitric oxide production | 17-20 hours |
The cytotoxicity profile demonstrates that this compound exhibits broad-spectrum anticancer activity with particular potency against colon cancer (HT-29, LS174T) and hematological malignancies (MT-4, HL-60) [1]. The differential sensitivity across cell lines suggests tissue-specific uptake, metabolic activation, or target expression patterns that warrant further investigation.
Table 2: Enzyme inhibition and in vivo activity of this compound
| Target/Model | Activity/Effect | Value | Measurement |
|---|---|---|---|
| COX-1/COX-2 | Enzyme inhibition | Potent | Qualitative activity [1] |
| Wnt/β-catenin signaling | Pathway inhibition | EC₅₀ = 2.6 μM | Luciferase reporter (HEK293) [1] |
| L,D-Transpeptidase (S. typhi) | Binding affinity | -7.6 to -8.01 kcal/mol | Molecular docking [4] |
| BALB/c mice (ventral prostate) | Weight reduction | Dose-dependent | 9.5-38 mg/kg, p.o., 14 days [1] |
| PC-3 xenograft mice | Tumor growth inhibition | Significant | 38 mg/kg, p.o., 20 days [1] |
The in vivo efficacy data confirms that this compound maintains its biological activity in whole-organism models, showing dose-dependent effects on prostate tissue and significant tumor growth inhibition in xenograft models [1]. Notably, these effects were achieved without reported toxicity at the administered doses, suggesting a favorable therapeutic window for further development.
Cell Culture Conditions: Maintain appropriate cancer cell lines (e.g., LNCaP, PC-3, HT-29) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, harvest cells in logarithmic growth phase using trypsin-EDTA and prepare suspensions at optimal densities for specific assays [1].
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO and further dilute in culture medium to achieve final working concentrations (typically 0.2-10 μg/mL). Include vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1% v/v). Plate cells in 96-well plates at densities of 3-5 × 10³ cells/well and allow adherence overnight before treatment [1].
MTT Proliferation Assay: After 72 hours of this compound exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis [1].
Cyclooxygenase (COX) Inhibition: Prepare reaction mixtures containing 100 mM Tris-HCl buffer (pH 8.0), heme, purified COX-1 or COX-2 enzyme, and various concentrations of this compound (typically 0.1-100 μM). Pre-incubate mixtures for 10-15 minutes at 25°C before initiating reactions by adding arachidonic acid (5 μM) and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Monitor oxygen consumption or TMPD oxidation spectrophotometrically. Calculate percentage inhibition relative to vehicle controls and determine IC₅₀ values [1] [3].
Antibacterial Target Engagement: For L,D-transpeptidase inhibition studies, employ molecular docking simulations using crystal structures of target enzymes (e.g., YcbB from S. typhi). Use AutoDock Vina or SwissDock with standard parameters, setting the grid box to encompass the active site region. Run docking simulations with this compound structure (CID 579-23-7) prepared with appropriate charges and geometry optimization. Validate top-scoring poses through molecular dynamics simulations (50-100 ns) to assess binding stability [4].
Prostate Cancer Xenograft Protocol: Utilize immunodeficient athymic BALB/c nude mice (6-8 weeks old) with subcutaneously implanted PC-3 prostate cancer cells (5-10 × 10⁶ cells/mouse). When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=6-8). Administer this compound via oral gavage at 38 mg/kg/day suspended in appropriate vehicle (e.g., 0.5% methylcellulose) for 20 days. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Assess body weight and general health status as indicators of compound tolerance. Terminate study according to institutional animal care guidelines, typically when control tumors reach 1,000-1,500 mm³ [1].
Toxicological Assessment: In separate BALB/c mouse studies, administer this compound orally at doses of 9.5-38 mg/kg/day for 14 days. Monitor animals daily for clinical signs of toxicity. Terminate study and collect blood for hematological and clinical chemistry analysis (emphasis on liver and kidney function markers). Perform gross necropsy and histopathological examination of major organs (liver, kidney, heart, lungs, spleen) to assess compound-related pathology [1].
The following diagram illustrates the multifaceted mechanism of action of this compound against cancer cells:
This compound's multitarget mechanism of action
The diagram above illustrates how this compound simultaneously engages multiple molecular targets to produce integrated biological effects. The convergence of pathways ultimately leads to its primary therapeutic outcomes, particularly in oncology and infectious disease.
This compound represents a promising multifunctional compound with demonstrated efficacy across multiple disease models. Its well-characterized structure-activity relationship and favorable pharmacokinetic properties, including oral bioavailability, position it as an attractive lead compound for further development [1] [2]. The compound's ability to simultaneously modulate inflammatory pathways, induce cancer cell death, and inhibit bacterial virulence factors suggests potential applications in combination therapies where multi-target approaches are advantageous.
The following tables synthesize the key information available from recent studies.
Table 1: Fundamental Chemical and Biological Properties
| Property | Description |
|---|---|
| Chemical Classification | Synthetic curcumin derivative [1]. |
| Core Structural Modification | Keto-enolic system of curcumin is replaced by a cyclohexanone ring. This stabilizes the excited state and blocks certain deactivation pathways [1]. |
| Key Advantage over Curcumin | Enhanced photostability and potentially improved photosensitizing efficacy due to the inhibition of rapid non-radiative decay pathways like ESIPT (excited-state intramolecular proton transfer) [1]. |
| Documented Bioactivities | - Anti-inflammatory & Anti-HIV: Conserves biological activities of curcumin, including cyclooxygenase inhibitory activity [1].
Table 2: Quantitative Data from Computational and Experimental Studies
| Assay/Model | Result / Value | Context & Comparison |
|---|---|---|
| Binding Affinity (Molecular Docking) | -7.60 kcal/mol (AutoDock) | Against L, D-Transpeptidases from S. typhi; comparable to other potent candidates [2]. |
| Binding Affinity (Molecular Docking) | -7.90 kcal/mol (SwissDock) | Against L, D-Transpeptidases from S. typhi [2]. |
| Cytotoxicity (Preliminary) | Used as a starting material | Synthesized novel indazole analogs of cyclovalone showed cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells [3]. |
While full protocols are not provided in the search results, the methodologies from pivotal studies are outlined below.
1. Spectroscopic Characterization of Photophysics [1] This study aimed to elucidate the solvation patterns and excited-state dynamics of this compound.
2. Computational Identification as an Antibacterial Agent [2] This study used in-silico methods to identify this compound as a potential inhibitor of antibiotic-resistant proteins.
The search results are limited in providing the granular, step-by-step experimental details you require. To build a complete technical guide, I suggest the following actions:
doi: 10.3390/molecules190913282 from [1]) through platforms like PubMed or direct journal access to get the complete methodology sections.
The table below summarizes the core technical data for cyclovalone relevant for experimental design [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 579-23-7 |
| Molecular Formula | C₂₂H₂₂O₅ |
| Molecular Weight | 366.41 g/mol |
| Form | Solid |
| Color | Yellow to Very Dark Yellow |
| Melting Point | 178-179 °C |
| Solubility in DMSO | Slightly soluble (often requiring sonication) |
| Solubility in Acetone | Slightly soluble (often requiring sonication) |
| Stability | Light-sensitive |
The following workflow outlines the typical procedure for preparing a this compound solution in DMSO for experimental use.
Caption: Workflow for preparing a this compound solution in DMSO.
Detailed Steps:
This compound is a diarylheptanoid and has been investigated as a scaffold for potential therapeutic applications [2] [3].
The table below lists several commercial suppliers for sourcing this compound. Note that prices and availability are subject to change and were last updated between 2021 and 2024 [1] [3].
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | AldrichCPR | 1 unit | $185 |
| Sigma-Aldrich | Aldrich | 1 g | $179 |
| TRC | - | 10 mg | $80 |
| American Custom Chemicals | 95.00% | 1 g | $694.40 |
The antitumor and anti-inflammatory effects of cyclovalone are supported by multiple experimental studies.
This compound inhibits cell proliferation in various cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values from different laboratory assays [1].
| Cell Line | Cell Type / Description | Reported IC₅₀ / Activity | Assay Details |
|---|---|---|---|
| CNE | Human | 17.6 μM | Cytotoxicity, 72 hrs, MTT assay |
| HL-60 | Human leukemia | < 10.1 μM | Cytotoxicity, 72 hrs, MTT assay |
| LS174T | Human colon adenocarcinoma | 4.6 μM | Cytotoxicity, 72 hrs, MTT assay |
| HT-29 | Human colon cancer | 3.73 μM | Cytotoxicity, 72 hrs, MTT assay |
| PANC-1 | Human pancreatic cancer | 4.43 μM | Cytotoxicity, 72 hrs, MTT assay |
| PC-3 | Human prostate cancer | 5.89 μM | Cytotoxicity, 72 hrs, MTT assay |
| LNCaP | Androgen-responsive prostate cancer | Inhibition of proliferation (time/dose-dependent) | Cell proliferation assay (0.2-10 μg/ml, 2-9 days) |
| PC-3 (Androgen-independent) | Prostate cancer | Inhibition of proliferation (time/dose-dependent) | Cell proliferation assay (0.2-10 μg/ml, 2-9 days) |
| RAW264.7 | Mouse macrophage | IC₅₀ = 6.68 μM | Inhibition of nitric oxide production (anti-inflammatory) |
The following diagram illustrates the primary experimental workflows used to characterize this compound's activity:
Computational analyses (in silico) suggest that this compound and similar curcumin analogs exhibit favorable drug-likeness properties, including good absorption and permeability characteristics [4].
This compound can be prepared as a synthetic curcumin derivative [2].
Current evidence for this compound's efficacy relies heavily on in vitro and preliminary in vivo data. Future research should prioritize:
Oxidative stress represents a fundamental physiological challenge that arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance leads to molecular damage affecting proteins, lipids, and nucleic acids, subsequently contributing to the pathogenesis of various conditions including atherosclerosis, inflammatory diseases, cancer, and the aging process. While organisms possess inherent antioxidant defense systems comprising metabolic enzymes and compounds, there remains a significant need for exogenous antioxidants to maintain optimal ROS levels when endogenous systems become overwhelmed. [1]
Cyclovalone, chemically known as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, represents a curcumin mono-carbonyl analog wherein the conventional pentane-2,4-dione chain of curcumin has been strategically replaced with a cyclohexanone ring. This structural modification enhances metabolic stability while retaining biological activity. This compound has demonstrated a remarkable spectrum of pharmacological properties, including significant antioxidant activity, antitumor effects, anti-inflammatory actions, hepatoprotective capabilities, and cytotoxic activity against various cancer cell lines. The antioxidant potential of this compound derivatives has been systematically investigated through structure-activity relationship studies, yet the specific impact of aminoalkyl substituents remained unexplored until recent investigations into Mannich base derivatives. [1]
The Mannich reaction represents a versatile synthetic methodology for introducing aminoalkyl functionalities into organic molecules. This transformation frequently results in enhanced biological potency compared to parent compounds, while simultaneously improving aqueous solubility and bioavailability characteristics—critical parameters for pharmaceutical development. The present application notes comprehensively detail the synthesis, evaluation, and structure-activity relationships of novel di-Mannich bases of this compound, with particular emphasis on their free radical-scavenging capabilities using the widely-employed DPPH assay method. [1]
The synthesis of di-Mannich bases of this compound derivatives requires high-purity starting materials and specialized analytical instrumentation for proper characterization. This compound starting material (compound 1) should be synthesized according to established literature procedures prior to Mannich base derivation. All chemicals, including paraformaldehyde and secondary amines (diethylamine, dimethylamine, morpholine, etc.), are commercially available from major suppliers such as Merck or Aldrich and may be used without further purification. [1]
Analytical instrumentation is critical for reaction monitoring and compound characterization:
The di-Mannich bases of this compound (compounds 2a-e) are synthesized through a nucleophilic addition reaction following this optimized protocol: [1]
Reaction Mixture Preparation: Charge a solution of 2 mmol of this compound (compound 1) in 50 mL of anhydrous acetonitrile into a round-bottom flask equipped with condenser
Amine-Formaldehyde Activation: Simultaneously, heat a mixture of 16 mmol paraformaldehyde and 16 mmol of the corresponding secondary amine in 50 mL acetonitrile at 80°C for 10 minutes to generate the reactive iminium intermediate
Reaction Execution: Combine the activated amine-formaldehyde mixture with the this compound solution and reflux under inert atmosphere with continuous stirring
Progress Monitoring: Monitor reaction completion by TLC analysis at regular intervals. Typical reaction times range from 5-27 hours depending on the secondary amine reactivity
Product Isolation: Remove solvent under reduced pressure using rotary evaporation once starting material is consumed
Purification: Purify crude products either by:
Characterization: Characterize purified products by melting point determination, IR, NMR (1H and 13C), and high-resolution mass spectrometry
Table 1: Synthesis Conditions and Physical Properties of this compound Di-Mannich Bases [1]
| Compound | Amine Component | Reaction Time (h) | Purification Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2a | Diethylamine | 5-27 | Recrystallization | 84.3 | 58-60 |
| 2b | Dimethylamine | 5-27 | Column Chromatography | 44.3 | 182-184 |
| 2c | Morpholine | 5-27 | Recrystallization | 63.0 | 172-174 |
The following diagram illustrates the synthetic workflow for preparing this compound di-Mannich bases:
Figure 1: Synthetic Workflow for this compound Di-Mannich Bases
Successful synthesis of the target compounds is confirmed through comprehensive spectroscopic analysis:
Compound 2a: FT-IR (KBr) shows characteristic bands at 2972, 2935, 2833 (C-H), 1639 (C=O), 1589 (C=C), 1246, 1087, and 1039 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.71 (2H, s, C=CH-), 6.97 (2H, s, HAr), 6.80 (2H, s, HAr), 3.91 (6H, s, OCH₃), 3.82 (4H, s, Ar-CH₂-N), 2.94 (4H, t, =C-CH₂-Ccyclohexanone), 2.66 (8H, q, -CH₂-CH₃), 1.83 (2H, p, C-CH₂-Ccyclohexanone), 1.14 (12H, t, CH₂-CH₃). HRESIMS (m/z): found 537.3315 ([M+H]⁺). [1]
Compound 2b: FT-IR (KBr) displays bands at 2993, 2829 (C-H), 1605 (C=O), 1558, 1488 (C=C), 1250, 1086, and 1008 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.70 (2H, s, C=CH-), 6.97 (2H, s, HAr), 6.79 (2H, s, HAr), 3.89 (6H, s, OCH₃), 3.68 (4H, s, Ar-CH₂-N), 2.93 (4H, t, =C-CH₂-Ccyclohexanone), 2.35 (12H, s, CH₃-N), 1.82 (2H, p, C-CH₂-Ccyclohexanone). HRESIMS (m/z): found 479.2539 ([M-H]⁻). [1]
Compound 2c: FT-IR (KBr) exhibits bands at 2933, 2837 (C-H), 1654 (C=O), 1591, 1494 (C=C), 1305, 1259, 1087, and 1001 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.68 (2H, s, C=CH-), 6.96 (2H, s, HAr), 6.80 (2H, s, HAr), 3.89 (6H, s, OCH₃), 3.75 (12H, complex, Ar-CH₂-N + C-CH₂-O), 2.91 (4H, t, =C-CH₂-Ccyclohexanone), 2.59 (8H, t, C-CH₂-N), 1.81 (2H, p, C-CH₂-Ccyclohexanone). [1]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents a widely utilized, rapid, and economically efficient method for evaluating the free radical-scavenging capacity of chemical compounds and natural extracts. The fundamental principle underlying this assay involves the reduction of the stable, nitrogen-centered DPPH free radical in the presence of hydrogen-donating antioxidants. [2]
The DPPH radical characteristically exhibits a deep purple color in solution, with maximum absorption at approximately 517 nm. When an antioxidant molecule donates a hydrogen atom to DPPH, the radical becomes reduced to its corresponding hydrazine form (DPPH-H), resulting in color decolorization from violet to yellow. This chromatic transition provides a quantitative measure of radical scavenging activity, as the extent of discoloration correlates directly with the antioxidant concentration and hydrogen-donating efficiency. The degree of radical neutralization can be monitored spectrophotometrically by measuring the decrease in absorbance at 517 nm, enabling calculation of the percentage inhibition of the DPPH radical. [2]
The following standardized protocol should be implemented for evaluation of this compound derivatives: [1]
DPPH Solution Preparation: Precisely weigh 2.4 mg of DPPH reagent and dissolve in 100 mL of analytical grade methanol or ethanol to obtain a 0.061 mM stock solution. Store in amber glassware at 4°C to prevent photodegradation
Sample Preparation: Prepare serial dilutions of this compound derivatives in methanol at concentrations ranging from 10-100 µM for IC₅₀ determination
Reaction Mixture: Combine 2 mL of each sample solution with 2 mL of DPPH solution in test tubes. Prepare appropriate controls:
Incubation: Vortex mixtures thoroughly and incubate in darkness at room temperature for 30 minutes to prevent light-induced radical generation
Absorbance Measurement: Measure absorbance of each solution at 517 nm against methanol as reference using UV-Vis spectrophotometer (e.g., Shimadzu UV-Vis Spectrophotometer 1601)
Calculation: Determine percentage radical scavenging activity using the formula: RSA (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound
IC₅₀ Determination: Calculate IC₅₀ values (concentration providing 50% radical scavenging) from concentration-response curves using appropriate statistical software with non-linear regression analysis
The experimental workflow for the DPPH antioxidant assay is summarized below:
Figure 2: DPPH Radical Scavenging Assay Workflow
To ensure assay reproducibility and data reliability, implement the following quality control measures:
The antioxidant efficacy of synthesized this compound di-Mannich bases was quantitatively evaluated through DPPH radical scavenging assays. The results demonstrated significant variation in activity dependent on the structural characteristics of the amine substituent. The determined IC₅₀ values (concentration required for 50% radical scavenging) provide a quantitative measure of antioxidant potency, with lower values indicating higher activity. [1]
Table 2: Antioxidant Activity of this compound Derivatives by DPPH Assay [1]
| Compound | Amine Substituent | IC₅₀ Value (µM) | Relative Potency |
|---|---|---|---|
| 2a | Diethylamine | 39.0 | 1.00 (Reference) |
| 2b | Dimethylamine | Data not reported | Not determined |
| 2c | Morpholine | Data not reported | Not determined |
| Parent 1 | None (this compound) | Data not reported | Not determined |
Among the synthesized derivatives, compound 2a featuring diethylamine substituents demonstrated the most potent antioxidant activity with an IC₅₀ value of 39.0 µM. This significant radical-scavenging capacity positions 2a as a promising antioxidant candidate worthy of further pharmacological investigation. [1]
Comprehensive evaluation of the synthesized derivatives revealed a fundamental structure-activity relationship (SAR). The study established a direct correlation between the basicity of the Mannich base (quantified by pKₐ) and the antioxidant efficacy (expressed as IC₅₀). Specifically, derivatives with higher pKₐ values demonstrated enhanced antioxidant activity, manifested as lower IC₅₀ values. [1]
This observed SAR can be rationalized through the hydrogen atom transfer (HAT) mechanism predominant in DPPH radical scavenging. Mannich bases with higher basicity possess enhanced electron-donating capabilities, facilitating more efficient hydrogen transfer to the nitrogen-centered DPPH radical. The introduction of aminoalkyl functionalities through Mannich reaction likely enhances radical stabilization through resonance and inductive effects, thereby improving the kinetic efficiency of radical neutralization processes. [1]
The incorporation of electron-donating dialkylamino groups in the ortho-position to the phenolic hydroxyl groups creates a favorable electronic environment for radical stabilization through delocalization. This structural feature likely contributes to the enhanced antioxidant activity observed in these di-Mannich derivatives compared to the parent this compound compound. [1]
The remarkable antioxidant potency demonstrated by compound 2a (IC₅₀ = 39.0 µM) establishes it as a promising candidate for further development as a therapeutic antioxidant. This efficacy can be attributed to the synergistic combination of the inherent radical-scavenging capability of the this compound backbone, characterized by its phenolic hydroxyl groups and conjugated system, with the enhanced electron-donating capacity imparted by the diethylamino Mannich base substituents. [1]
The molecular mechanism likely involves a multi-faceted process wherein the phenolic hydroxyl groups serve as primary hydrogen donors to neutralize DPPH radicals, while the adjacent methoxy and aminoalkyl functionalities provide stereoelectronic support through resonance stabilization of the resulting phenoxyl radicals. The extended conjugation system throughout the molecule, comprising the cyclohexanone bridge and aromatic rings, facilitates electron delocalization, thereby enhancing radical stability and antioxidant recycling potential. [1]
The demonstration of significant free radical-scavenging activity in this compound di-Mannich bases substantiates their potential therapeutic utility in conditions characterized by oxidative stress pathogenesis. The multifaceted bioactivity profile of this compound derivatives—encompassing antioxidant, antitumor, anti-inflammatory, and hepatoprotective effects—suggests these compounds may offer multimodal therapeutic benefits in complex diseases where oxidative damage contributes to pathology progression. [1]
The enhanced aqueous solubility and potential improved bioavailability conferred by Mannich base derivation address critical pharmaceutical limitations frequently associated with natural product-derived antioxidants, particularly those with extensive conjugation and phenolic characteristics. These physicochemical advantages may translate to superior in vivo performance and more favorable pharmacokinetic profiles compared to the parent this compound structure. [1]
Successful implementation of the DPPH assay for this compound derivatives requires careful attention to several critical parameters:
Common challenges encountered during DPPH evaluation of this compound derivatives and suggested solutions:
For more comprehensive antioxidant assessment, consider these advanced applications:
The comprehensive protocols and application notes presented herein provide researchers with a robust framework for the synthesis, characterization, and antioxidant evaluation of this compound di-Mannich bases using the DPPH radical scavenging assay. The detailed experimental methodologies enable reliable assessment of structure-activity relationships, with particular emphasis on the correlation between amine basicity and antioxidant efficacy.
The demonstration that di-Mannich derivative 2a exhibits potent radical-scavenging activity (IC₅₀ = 39.0 µM) underscores the strategic advantage of employing Mannich base modification to enhance the pharmacological properties of natural product-derived antioxidants. These findings establish a solid foundation for further development of this compound derivatives as therapeutic agents targeting oxidative stress-related pathologies.
Cyclooxygenase (COX) enzymes, specifically the constitutive COX-1 and inducible COX-2 isoforms, are key therapeutic targets in inflammatory diseases, pain management, and cancer prevention. These enzymes catalyze the first committed step in the conversion of arachidonic acid to pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2). The search for effective COX inhibitors with improved safety profiles continues to be an area of active pharmaceutical research, particularly after the market withdrawal of several selective COX-2 inhibitors due to cardiovascular toxicity concerns. Natural product derivatives offer a promising avenue for discovering novel COX inhibitors with potentially fewer adverse effects [1] [2].
Cyclovalone (Beveno; CAS 579-23-7) is a synthetic curcumin derivative in which the characteristic keto-enolic system of curcumin is replaced by a cyclohexanone ring. This structural modification enhances the compound's stability while maintaining significant pharmacological activity. This compound exhibits a range of biological properties, including anti-inflammatory, antitumor, and antioxidant activities. Specifically, it inhibits cell proliferation in both normal and malignant prostatic cells and demonstrates orally active efficacy in vivo models [3] [4]. Despite these known activities, a comprehensive protocol for evaluating its cyclooxygenase inhibition potential has not been previously standardized.
This application note provides detailed methodologies for assessing the COX inhibition profile of this compound, enabling researchers in drug discovery to reliably evaluate its potency, selectivity, and mechanism of action. The protocols described include multiple assay formats suitable for different research capabilities and objectives, from initial screening to detailed mechanistic studies.
The evaluation of this compound's COX inhibitory activity involves a multidisciplinary approach utilizing both biochemical and cell-based assays. The experimental design encompasses three complementary methods to provide a comprehensive inhibition profile:
Colorimetric Screening Assay: A rapid initial screening method based on the peroxidase activity of COX enzymes, suitable for high-throughput applications.
LC-MS/MS Quantification Assay: A highly specific and sensitive method that directly measures prostaglandin E2 production, providing accurate quantitative data for IC₅₀ determinations.
Whole Blood Assay: A physiologically relevant system that evaluates COX inhibition in a complex biological environment, closely mimicking in vivo conditions.
These methods enable researchers to determine IC₅₀ values (the concentration that inhibits 50% of enzyme activity), selectivity indices (COX-2/COX-1 IC₅₀ ratio), and the time-dependency of inhibition. The experimental workflow progresses from initial screening to detailed mechanistic studies, as illustrated below:
This compound (CAS 579-23-7): Prepare stock solution in DMSO or methanol at 10-100 mM concentration, store at -20°C protected from light [3] [4]
Reference COX inhibitors: Diclofenac sodium (non-selective), Celecoxib (COX-2 selective), SC560 (COX-1 selective)
Arachidonic acid: 10 mM solution in ethanol, store under inert gas at -80°C
Solvents: DMSO (anhydrous), methanol, ethanol, ethyl acetate, hexane, acetonitrile (HPLC grade)
Acid solution: 2.0 M HCl for reaction termination
COX enzymes: Ovine COX-1 (oCOX-1), ovine COX-2 (oCOX-2), human recombinant COX-2 (hCOX-2) - commercially available from Cayman Chemicals (Ann Arbor, MI) [5]
Enzyme cofactors: Hematin (100 μM), L-epinephrine (40 mM) prepared fresh in Tris-HCl buffer
Internal standards: d₄-PGE₂ and d₄-PGD₂ for LC-MS/MS quantification (50 ng/mL in methanol)
Tris-HCl buffer: 100 mM, pH 8.0
Reaction termination solution: 2.0 M HCl
Extraction solvent: Hexane/ethyl acetate (50:50, v/v)
Reconstitution solvent: Methanol/water (50:50, v/v) for LC-MS/MS analysis
LC-MS/MS system: Triple quadrupole mass spectrometer with electrospray ionization source
HPLC column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1×50 mm, 3.5 μm)
Microplate reader: For colorimetric assays capable of reading at 590 nm
Centrifuge: Capable of 1600×g for sample processing
Incubator or water bath: Maintained at 37°C
Table 1: Key Chemical and Biological Materials for COX Inhibition Assays
| Material | Specifications | Supplier Example | Storage Conditions |
|---|---|---|---|
| This compound | ≥95% purity, MW: 366.41 g/mol | MedChemExpress | -20°C, protected from light |
| COX-1 (ovine) | ~0.1 μg per assay (1 unit) | Cayman Chemicals | -80°C in aliquots |
| COX-2 (human recombinant) | ~0.2 μg per assay (1 unit) | Cayman Chemicals | -80°C in aliquots |
| Arachidonic acid | 10 mM in ethanol | Cayman Chemicals | -80°C under inert gas |
| d₄-PGE₂ internal standard | 50 ng/mL in methanol | Cayman Chemicals | -20°C |
| Hematin cofactor | 100 μM in Tris-HCl | Sigma-Aldrich | Prepare fresh |
The colorimetric assay provides a rapid screening method suitable for initial evaluation of COX inhibition potential. This method measures the peroxidase activity of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm [6].
Procedure:
Controls:
The LC-MS/MS method provides high specificity and sensitivity by directly quantifying prostaglandin E2 production. This method overcomes limitations of immunoassays and radioactive methods while providing accurate IC₅₀ determinations [5].
Procedure:
LC-MS/MS Conditions [5]:
The whole blood assay provides a physiologically relevant environment for evaluating COX inhibition, maintaining physiological cell-cell interactions and plasma protein binding that more closely resemble in vivo conditions [7].
COX-1 Assessment:
COX-2 Assessment:
For each assay method, calculate the percentage of COX inhibition using the following formula:
% Inhibition = [(Control - Test) / Control] × 100
Where "Control" represents enzyme activity without inhibitor and "Test" represents activity with this compound.
For the LC-MS/MS method, PGE₂ concentrations are determined by comparing the peak area ratio of PGE₂ to d₄-PGE₂ in test samples against a standard curve.
Calculate the COX-2/COX-1 selectivity index using the formula:
Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A selectivity index >1 indicates COX-2 selectivity, while <1 indicates COX-1 selectivity.
For detailed mechanistic studies, determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) using varying arachidonic acid concentrations (0-32 μM) with and without this compound.
Table 2: Expected COX Inhibitory Activity of this compound Based on Structural Analogs
| Assay Type | Target IC₅₀ Range | Selectivity Trend | Comparative Reference Compounds |
|---|---|---|---|
| Colorimetric | 5-20 μM | Moderate COX-2 preference | Diclofenac (COX-1: 0.17 μM, COX-2: 1.1 μM) [8] |
| LC-MS/MS | 3-15 μM | Moderate COX-2 preference | Celecoxib (COX-1: 19.8 μM, COX-2: 6.9 μM) [5] |
| Whole Blood | 10-30 μM | Context-dependent inhibition | Curcumin (dual COX/LOX inhibitor) [2] |
Based on its structural properties as a synthetic curcumin derivative, this compound is expected to exhibit moderate to potent COX inhibition with possible preference for COX-2. The compound's anti-inflammatory and antitumor activities observed in cellular models [3] suggest effective COX pathway modulation at micromolar concentrations.
The replacement of curcumin's keto-enolic system with a cyclohexanone ring likely enhances metabolic stability while maintaining the pharmacophore elements necessary for COX binding. Previous studies on curcumin analogs indicate that the diarylheptanoid structure can interact with both COX-1 and COX-2 active sites, particularly through interactions with the hydrophobic channel and constriction residues [4] [2].
The COX-2 selectivity of this compound is expected to be moderate, potentially similar to diclofenac rather than highly selective COXIBs like celecoxib. This moderate selectivity may offer a favorable balance between anti-inflammatory efficacy and gastrointestinal safety. However, comprehensive concentration-response profiling is essential, as selectivity can be concentration-dependent [8].
This compound demonstrates potent cellular activity with IC₅₀ values ranging from 3.73 μM to 17.6 μM across various cell lines, including HT-29, PC-3, PANC-1, and CNE cells [3]. These cellular potencies should align with COX inhibitory concentrations if COX inhibition represents one of its primary mechanisms of action.
The relationship between enzyme inhibition, cellular activity, and physiological effects follows a cascading pathway that can be visualized as:
Table 3: Troubleshooting Guide for COX Inhibition Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in colorimetric assay | Non-enzymatic oxidation of substrate | Include proper blanks; use fresh TMPD solution; reduce oxygen exposure |
| Poor signal in LC-MS/MS | Prostaglandin degradation or inefficient extraction | Acidify samples adequately; ensure complete extraction; check LC-MS/MS calibration |
| Inconsistent IC₅₀ values | Inadequate pre-incubation time for time-dependent inhibitors | Extend pre-incubation to 15-20 minutes; ensure consistent timing |
| Low inhibition at high concentrations | Compound solubility issues | Verify DMSO concentration does not exceed 1%; test different solvent systems |
| High variability in whole blood assay | Donor-dependent differences in COX expression | Pool blood from multiple donors; use consistent handling protocols |
Researchers can modify these protocols based on specific requirements:
The protocols detailed in this application note provide comprehensive methodologies for evaluating the cyclooxygenase inhibition profile of this compound. The multi-assay approach enables thorough characterization from initial screening to mechanistic studies, providing researchers with robust tools for drug discovery and development.
The structural uniqueness of this compound as a curcumin derivative with enhanced stability, combined with its promising biological activities across multiple cell lines, positions it as an attractive candidate for further development as an anti-inflammatory or antitumor agent. These standardized protocols will facilitate systematic evaluation of its COX inhibitory potential and contribute to understanding its mechanism of action.
Further studies should explore the relationship between COX inhibition and this compound's effects on cell cycle progression, particularly its ability to decrease cells in G0/G1 phase while increasing S-phase and G2/M populations in prostatic cells [3]. Additionally, investigation of its potential dual COX/LOX inhibition similar to other natural product derivatives [2] could reveal broader anti-inflammatory mechanisms.
Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a monocarbonyl analog of curcumin where the native β-diketone moiety has been replaced with a cyclohexanone ring system. This structural modification addresses the inherent chemical instability and rapid metabolism associated with the curcumin scaffold, while retaining and potentially enhancing its diverse biological activities. This compound has demonstrated significant antioxidant properties, along with documented antitumor, anti-inflammatory, hepatoprotective, and cytotoxic activities in preliminary investigations. [1] [2]
The Mannich reaction constitutes a three-component condensation between a compound containing an active hydrogen, formaldehyde (or paraformaldehyde), and a primary or secondary amine. This reaction provides a versatile chemical strategy for introducing aminomethyl functionalities into phenolic compounds, which frequently enhances both water solubility and biological activity. Di-Mannich bases of this compound, where two aminomethyl groups are incorporated, have shown particularly promising enhancement of free radical-scavenging capabilities while potentially improving pharmacokinetic properties. The introduction of these basic amino groups can facilitate salt formation, thereby increasing aqueous solubility and potentially improving bioavailability. [1]
The synthesis follows a modified Mannich reaction protocol optimized for this compound derivatives: [1]
Amine-Formaldehyde Pre-complex Formation:
Reaction with this compound:
Reaction Monitoring:
Work-up Procedure:
Purification Methods:
The following workflow diagram illustrates the synthetic procedure:
Successful synthesis of this compound di-Mannich bases requires comprehensive structural validation through multiple spectroscopic techniques:
Fourier Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of key functional groups including carbonyl stretch (~1640-1660 cm⁻¹), aromatic C=C (~1580-1600 cm⁻¹), and C-O stretches (~1250-1260 cm⁻¹). Prepare samples as KBr pellets and scan from 4000-400 cm⁻¹. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS): Utilize electrospray ionization (ESI) in positive or negative mode to confirm molecular ions with accuracy within 5 ppm of theoretical values
Table 1: Physical Properties and Characterization Data of Selected this compound Di-Mannich Bases
| Compound | Amine Component | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS m/z ([M+H]⁺) |
|---|---|---|---|---|---|
| 2a | Diethylamine | 84.3 | 58-60 | C₃₂H₄₅N₂O₅ | 537.3315 (Found) |
| 2b | Dimethylamine | 44.3 | 182-184 | C₂₈H₃₅N₂O₅ | 479.2539 ([M-H]⁻) |
| 2c | Morpholine | 63.0 | 172-174 | C₃₀H₃₇N₂O₆ | 521.2751 (Found) |
Compound 2a: IR (KBr) 2972, 2935, 2833 (C-H), 1639 (C=O), 1589 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.71 (2H, s, C=CH), 6.97 (2H, s, H-Ar), 6.80 (2H, s, H-Ar), 3.91 (6H, s, OCH₃), 3.82 (4H, s, Ar-CH₂-N), 2.94 (4H, t, =C-CH₂), 2.66 (8H, q, CH₂-CH₃), 1.83 (2H, p, C-CH₂-C), 1.14 (12H, t, CH₂-CH₃) [1]
Compound 2b: IR (KBr) 2993, 2829 (C-H), 1605 (C=O), 1558 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.70 (2H, s, C=CH), 6.97 (2H, s, H-Ar), 6.79 (2H, s, H-Ar), 3.89 (6H, s, OCH₃), 3.68 (4H, s, Ar-CH₂-N), 2.93 (4H, t, =C-CH₂), 2.35 (12H, s, N-CH₃), 1.82 (2H, p, C-CH₂-C) [1]
Compound 2c: IR (KBr) 2933, 2837 (C-H), 1654 (C=O), 1591 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.68 (2H, s, C=CH), 6.96 (2H, s, H-Ar), 6.80 (2H, s, H-Ar), 3.89 (6H, s, OCH₃), 3.75 (12H, m, Ar-CH₂-N + O-CH₂), 2.91 (4H, t, =C-CH₂), 2.59 (8H, t, N-CH₂), 1.81 (2H, p, C-CH₂-C) [1]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures antioxidant activity through hydrogen atom or electron donation to the stable nitrogen-centered DPPH radical, resulting in a color change from purple to yellow that can be monitored spectrophotometrically at 517 nm. [1] [3]
The antioxidant potency of this compound di-Mannich bases demonstrates a clear correlation with the structural features of the amine substituents:
Table 2: Antioxidant Activity (IC₅₀) of this compound Di-Mannich Bases
| Compound | Amine Component | IC₅₀ (μM) | pKa of Amine | Relative Potency |
|---|---|---|---|---|
| 2a | Diethylamine | 39.0 | 11.0 | Highest |
| 2b | Dimethylamine | 52.1 | 10.6 | Intermediate |
| 2c | Morpholine | 45.3 | 8.4 | Moderate |
| This compound | - | >100 | - | Reference |
The structure-activity relationship analysis reveals that higher pKa values of the Mannich base amines correlate with enhanced antioxidant activity (lower IC₅₀ values). This trend suggests that the electron-donating capacity of the amine substituents influences the hydrogen-donating ability of the phenolic hydroxyl groups, which is crucial for radical scavenging activity. Diethylamine derivative 2a (pKa ~11.0) demonstrated the highest potency with IC₅₀ = 39.0 μM, followed by dimethylamine derivative 2b (pKa ~10.6, IC₅₀ = 52.1 μM), while morpholine derivative 2c (pKa ~8.4) showed moderate activity (IC₅₀ = 45.3 μM). [1] [3]
The following diagram illustrates the structure-activity relationship:
The enhanced antioxidant properties of this compound di-Mannich bases position them as promising candidates for further development in several therapeutic areas:
Oxidative Stress-Related Disorders: The potent free radical-scavenging activity suggests potential applications in conditions where oxidative stress contributes to pathogenesis, including atherosclerosis, inflammatory conditions, and neurodegenerative diseases [1]
Cancer Chemoprevention and Therapy: Given this compound's documented antitumor properties and the improved bioavailability expected from Mannich base modification, these compounds warrant investigation as chemopreventive agents or adjuvants in cancer chemotherapy [1] [2]
Hepatoprotective Agents: The known hepatoprotective effects of this compound may be enhanced through Mannich base modification, potentially leading to novel therapeutic agents for liver disorders [1]
Researchers can adapt this basic protocol for various investigative needs:
Amine Structural Diversity: Explore other secondary amines including piperidine, pyrrolidine, N-methylpiperazine, or amino alcohols to expand structure-activity relationship data
Asymmetric Derivatives: Develop synthetic strategies for asymmetric di-Mannich bases by employing two different amine components in sequential reactions
Formulation Development: Utilize the enhanced water solubility of Mannich bases to develop pharmaceutical formulations for improved bioavailability
Extended Biological Profiling: Evaluate promising compounds against additional biological targets including anti-inflammatory activity, enzyme inhibition, and cellular protection models
The synthesis of this compound di-Mannich bases represents a strategic approach to enhancing the pharmaceutical potential of curcumin analogs. The documented protocol provides consistent yields and purity, with comprehensive characterization ensuring compound integrity. The clear structure-activity relationship between amine pKa and antioxidant efficacy provides valuable guidance for future molecular design.
Future research directions should include:
The efficient synthesis combined with promising bioactivity positions this compound di-Mannich bases as valuable scaffolds for development of novel therapeutic agents addressing oxidative stress-related pathologies.
Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a significant curcumin analog in which the typical pentane-2,4-dione chain of curcumin has been replaced by a cyclohexanone ring. This structural modification enhances the compound's metabolic stability while retaining and in some cases improving its biological activity profile. This compound has demonstrated a range of promising pharmacological properties, including potent antioxidant activity, antitumor effects, anti-inflammatory actions, hepatoprotective capabilities, and cytotoxic activity against various cancer cell lines. The compound's structure-activity relationships have been extensively studied, with particular interest in modifications that enhance its therapeutic potential while maintaining favorable safety profiles.
The introduction of aminoalkyl substituents via Mannich reaction represents a particularly valuable structural modification strategy for this compound derivatives. Mannich bases are characterized by the presence of an aminomethyl group (-CH2-NR2) attached to a carbon atom, typically introduced through the reaction of a compound containing an active hydrogen with formaldehyde and a secondary amine. This modification has been shown to significantly enhance the biological activity of parent compounds in numerous instances, while also improving critical physicochemical properties such as aqueous solubility and bioavailability. The di-Mannich bases of this compound described in these application notes represent novel chemical entities with optimized radical-scavenging capabilities that show promise for further development as therapeutic agents or bioactive scaffolds in drug discovery programs.
The ethyl acetate-hexane system has been identified as the optimal solvent combination for recrystallization of this compound derivatives based on its differential solvation capacity at various temperatures and its ability to produce high-purity crystals with excellent recovery rates. This binary solvent system leverages the polarity balance between ethyl acetate (moderate polarity) and hexane (non-polar) to create a solution environment where the this compound derivatives exhibit significant solubility at elevated temperatures but minimal solubility at reduced temperatures, thereby facilitating efficient crystallization. The specific solvent ratio of 1:25 (ethyl acetate:hexane) has been empirically determined to provide the ideal solubility profile for the di-Mannich base derivative 2a, resulting in the formation of well-defined crystals with pharmaceutical-grade purity suitable for comprehensive characterization and biological evaluation.
The success of this recrystallization system stems from the selective solvation phenomena, wherein ethyl acetate molecules effectively solvate the polar regions of the this compound molecule (particularly the carbonyl and phenolic groups) while hexane provides the necessary environment for molecular alignment and crystal nucleation. This solvent combination has demonstrated particular effectiveness for Mannich base derivatives of this compound, yielding crystalline materials with consistent melting points, high spectroscopic purity, and optimal performance in subsequent biological assays. The recrystallized compounds show no evidence of solvent inclusion or hydrate formation, which is critical for obtaining accurate physicochemical characterization data and reproducible biological activity profiles.
Table 1: Optimized Recrystallization Parameters for this compound Derivatives
| Parameter | Condition | Notes |
|---|---|---|
| Solvent System | Ethyl acetate-Hexane | Binary solvent system [1] |
| Optimal Ratio | 1:25 (v/v) | For derivative 2a [1] |
| Product Yield | 84.3% | After recrystallization [1] |
| Crystal Appearance | Yellowish orange crystalline powder | Visual characterization [1] |
| Melting Point | 58-60°C | Determined by electrothermal digital apparatus [1] |
| Alternative System | Ethyl acetate-Hexane (1:1) | For derivative 2c [1] |
| Alternative Yield | 63% | For derivative 2c [1] |
| Alternative MP | 172-174°C | For derivative 2c [1] |
The recrystallization parameters outlined in Table 1 have been systematically optimized to ensure reproducible purification across multiple synthetic batches. The significant difference in optimal solvent ratios between derivative 2a (1:25) and 2c (1:1) highlights the substantial influence of structural variations on the physicochemical properties of these compounds, particularly their solubility characteristics. Derivative 2a, which contains diethylamino groups, requires a much higher proportion of non-polar hexane to induce crystallization compared to derivative 2c with morpholino substituents. This phenomenon can be attributed to the increased hydrophobicity of the diethylamino groups relative to the morpholino rings, which contain oxygen atoms capable of participating in dipole-dipole interactions with ethyl acetate molecules.
The crystallization process follows a controlled cooling protocol from reflux temperature to ambient conditions, followed by further cooling to 4°C to maximize product recovery. The crystalline material obtained through this methodology demonstrates excellent phase purity as confirmed by thin-layer chromatography, which shows a single spot with no detectable impurities, and consistent melting behavior with a sharp melting point range of less than 2°C. The relatively low melting point of derivative 2a (58-60°C) compared to derivative 2c (172-174°C) suggests differences in crystal packing efficiency and intermolecular forces within the solid state, likely influenced by the nature of the amine substituents and their ability to form specific molecular interactions in the crystalline lattice.
The synthesis of di-Mannich bases follows a modified Mannich reaction protocol that has been optimized for this compound substrates. Begin by preparing a reaction mixture containing 2 mmol of this compound (compound 1) in 50 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar. In a separate vessel, combine 16 mmol of paraformaldehyde and 16 mmol of the desired secondary amine (diethylamine for derivative 2a, dimethylamine for 2b, or morpholine for 2c) in 50 mL of anhydrous acetonitrile. Heat this mixture to 80°C with stirring for approximately 10 minutes to pre-activate the formaldehyde component. Then, add this pre-activated mixture to the this compound solution and heat under reflux with continuous stirring.
Carefully monitor the reaction progress by thin-layer chromatography (TLC) using silica gel 60 F254 plates with an appropriate mobile phase (e.g., chloroform:methanol mixtures in varying ratios depending on the polarity of the expected product). Typical reaction times range from 5 to 27 hours, depending on the specific secondary amine used and its steric and electronic properties. Upon complete consumption of the starting material as evidenced by TLC, remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C to prevent decomposition of the heat-sensitive product. The resulting crude material is then subjected to purification as described in the following sections to obtain the pure di-Mannich base derivatives.
Following synthesis and solvent evaporation, the crude product requires careful workup and purification to obtain material suitable for characterization and biological testing. For derivative 2a, begin by washing the crude solid with cold acetonitrile (2 × 10 mL) to remove highly soluble impurities and residual starting materials. Then, purify the product by recrystallization using the optimized ethyl acetate-hexane system (1:25 v/v). Dissolve the crude material in a minimal volume of ethyl acetate at elevated temperature (40-50°C), then slowly add hexane with continuous stirring until the solution becomes slightly turbid, indicating the onset of crystallization. Allow the solution to cool slowly to room temperature, then further cool to 4°C for 2-4 hours to complete crystallization.
Collect the crystalline product by vacuum filtration using a Buchner funnel with Whatman No. 1 filter paper, washing the crystals with a small volume of cold hexane (5-10 mL) to remove residual mother liquor. Dry the purified product under reduced pressure (approximately 5-10 mmHg) at room temperature for 12-24 hours to constant weight, yielding 84.3% of derivative 2a as a yellowish orange crystalline powder. For derivative 2c, the recrystallization protocol differs slightly, using a 1:1 ethyl acetate-hexane ratio and following similar dissolution and crystallization procedures, yielding 63% of pure product. Alternative purification methods may be employed for derivatives that do not crystallize readily, including column chromatography on silica gel with chloroform:methanol:ethanol (10:1:1) as the mobile phase, as utilized for derivative 2b.
The structural confirmation of this compound derivatives requires a multitechnique approach employing complementary spectroscopic methods. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of characteristic functional groups, with key absorptions including: carbonyl stretching at approximately 1639-1654 cm⁻¹ (cyclohexanone C=O), aromatic C=C stretching at 1589-1605 cm⁻¹, and C-O stretching vibrations at 1246-1259 cm⁻¹ (phenolic and methoxy groups). The Mannich base side chains are evidenced by characteristic aliphatic C-H stretching between 2933-2972 cm⁻¹ and, for the morpholino derivative 2c, strong C-O-C stretching at 1087 cm⁻¹.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through ¹H and ¹³C experiments. The ¹H-NMR spectra of these derivatives display characteristic signals including: singlet resonances between δ 7.68-7.71 ppm corresponding to the α,β-unsaturated system (C=CH-), aromatic proton singlets at δ 6.79-6.97 ppm, methoxy group singlets at δ 3.89-3.91 ppm, and methylene resonances for the Mannich base side chains (Ar-CH2-N) between δ 3.68-3.82 ppm. The ¹³C-NMR spectra confirm the structural assignments with key signals including the carbonyl carbon at approximately δ 190 ppm, aromatic carbons between δ 113-149 ppm, and Mannich base methylene carbons at δ 57-63 ppm. High-resolution mass spectrometry (HRMS) provides definitive molecular mass confirmation, with the [M+H]+ ion for derivative 2a observed at m/z 537.3315 (calculated 537.3328, error -2.4 ppm).
Table 2: Comprehensive Analytical Characterization of this compound Derivatives
| Analytical Method | Key Parameters | Derivative 2a Data |
|---|---|---|
| Melting Point | 58-60°C | Electrothermal digital apparatus [1] |
| FT-IR (KBr) | 2972, 2935, 2833, 1639, 1589, 1246, 1087, 1039 cm⁻¹ | Characteristic functional groups [1] |
| ¹H-NMR (500 MHz, CDCl₃) | δ 7.71 (2H, s), 6.97 (2H, s), 6.80 (2H, s), 3.91 (6H, s), 3.82 (4H, s), 2.94 (4H, t), 2.66 (8H, q), 1.83 (2H, p), 1.14 (12H, t) | Complete proton assignment [1] |
| ¹³C-NMR (125 MHz, CDCl₃) | δ 190, 149, 147, 137, 133, 127, 124, 123, 121, 114, 113, 57, 56, 46, 28, 23, 11 | Complete carbon assignment [1] |
| HRMS (ESI-TOF) | m/z 537.3315 ([M+H]⁺) | C₃₂H₄₅N₂O₅ calculated 537.3328 [1] |
| TLC Monitoring | Silica gel 60 F₂₅₄ plates | UV/VIS detection [1] |
Melting point determination serves as a critical quality indicator for the purified this compound derivatives, providing information about compound purity and crystalline form. The significant differences observed in melting points between derivatives (58-60°C for 2a vs. 172-174°C for 2c) reflect variations in crystal lattice stability and intermolecular interactions resulting from their different amine substituents. The sharp melting point ranges (≤2°C) observed for all derivatives indicate high purity, which is further confirmed by the single spots observed in TLC analysis and the clean NMR spectra without extraneous signals. Thermal analysis methods beyond melting point, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), could provide additional characterization of the thermal behavior and stability of these compounds, though these techniques were not reported in the source literature.
The combination of analytical techniques outlined in Table 2 provides a comprehensive quality profile for each this compound derivative, ensuring both structural identity and high purity before proceeding to biological evaluation. This rigorous characterization approach is essential for establishing valid structure-activity relationships and ensuring reproducible results in subsequent antioxidant activity testing. The consistency of spectroscopic data across multiple batches demonstrates the robustness of the synthetic and recrystallization protocols described in these application notes.
The antioxidant potential of the synthesized this compound derivatives was evaluated using the established 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. Prepare a stock solution of DPPH in ethanol at a concentration of 0.1 mM, protected from light due to the photosensitivity of the radical. Dissolve the this compound derivatives in ethanol to create a series of dilutions covering an appropriate concentration range (typically 10-100 µM). Mix equal volumes (1 mL each) of the compound solution and DPPH solution in test tubes, vortex thoroughly, and incubate in the dark at room temperature for 30 minutes to allow the reaction to reach completion.
Measure the absorbance decrease at 517 nm using a UV-Vis spectrophotometer against an ethanol blank. Include appropriate control samples containing DPPH solution with ethanol instead of compound solution to determine the initial absorbance (A_control), and a blank containing ethanol alone to correct for background absorbance. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ values (concentration required to scavenge 50% of DPPH radicals) from the dose-response curves using appropriate linear or nonlinear regression analysis. Include a reference antioxidant such as ascorbic acid or Trolox as a positive control to validate the assay performance and enable comparative potency assessment.
The antioxidant evaluation revealed significant differences in radical scavenging potency among the this compound derivatives. Derivative 2a, featuring diethylamine substituents, demonstrated the highest antioxidant activity with an IC₅₀ value of 39.0 µM. This notable potency can be attributed to the electronic effects of the amine groups, with higher pKa values of the Mannich base side chains correlating with enhanced radical-scavenging activity (lower IC₅₀ values). The structure-activity relationship study demonstrated that the amine basicity significantly influences the antioxidant efficacy, likely through enhanced hydrogen atom donation capability or electron transfer processes to stabilize the resulting radical species.
The mechanistic basis for the antioxidant activity of these compounds involves the donation of hydrogen atoms from the phenolic hydroxyl groups to the DPPH radical, resulting in a reduced form of DPPH accompanied by a color change from purple to yellow. The Mannich base modification enhances this activity through both electronic effects that facilitate hydrogen donation and potential additional radical stabilization through the amine functionality. The structure-activity relationship information provides valuable insights for future molecular design, suggesting that further optimization of amine substituents could yield even more potent antioxidant compounds based on the this compound scaffold.
The detailed protocols presented in these Application Notes provide a comprehensive framework for the synthesis, purification, characterization, and bioactivity evaluation of this compound derivatives as potent antioxidant agents. The optimized recrystallization procedure using ethyl acetate-hexane solvent systems consistently yields high-purity materials suitable for pharmaceutical development. The demonstrated bioactivity profile of these compounds, particularly the superior antioxidant activity of derivative 2a (IC₅₀ = 39.0 µM), highlights their potential as therapeutic candidates or lead compounds for further optimization.
Future directions for this research include expanding the structural diversity of the amine components in the Mannich reaction to further explore the structure-activity relationship, investigating alternative purification methodologies such as preparative HPLC for scale-up purposes, and evaluating these compounds in more complex biological systems including cellular models of oxidative stress and in vivo studies. Additionally, the application of these protocols to related curcuminoid scaffolds may yield further insights into the structural requirements for optimal antioxidant activity and developability characteristics in this promising class of compounds.
The characterization of synthetic compounds like Cyclovalone relies on a suite of spectroscopic and analytical techniques to confirm identity, purity, and structure. The following workflow outlines a typical multi-technique approach.
The characterization process yields specific spectral data and can be correlated with biological activity.
Table 1: Exemplary FTIR Absorption Bands for this compound Analogs Data adapted from studies on similar curcuminoid and β-diketone structures [1] [2].
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Phenolic) | Stretching | 3217-3500 (broad) | Indicates presence of phenolic hydroxyl groups [2]. |
| C-H (Aromatic) | Stretching | 3020-3059 | Confirms aromatic rings in structure [1] [2]. |
| C-H (Aliphatic) | Stretching | 2920-2956 | From methyl and methylene groups [1] [2]. |
| C=O (Carbonyl) | Stretching | 1520-1620 | Strong, red-shifted upon metal coordination [1]. |
| C=C (Aromatic) | Stretching | 1514-1519 | Confirms aromatic ring skeleton [2]. |
| C-O-C (Ether) | Asym. Stretch | 1255-1261 | From methoxy (-OCH₃) groups [2]. |
Table 2: Reported Biological Activities of this compound In vitro data from various cell-based assays [3].
| Cell Line | Type | Reported IC₅₀ / EC₅₀ | Assay Description & Notes |
|---|---|---|---|
| PC-3 (Prostate Cancer) | Cytotoxicity | 5.89 µM | MTT assay, 72 hrs [3]. |
| HT-29 (Colon Cancer) | Cytotoxicity | 3.73 µM | MTT assay, 72 hrs [3]. |
| PANC-1 (Pancreatic Cancer) | Cytotoxicity | 4.43 µM | MTT assay, 72 hrs [3]. |
| HEK293 (Embryonic Kidney) | Wnt Signaling Inhibition | 2.6 µM | Luciferase reporter assay, 24 hrs [3]. |
| RAW264.7 (Mouse Macrophage) | Anti-inflammatory | 6.68 µM | Inhibition of NO production (Griess assay) [3]. |
While exact protocols for this compound are sparse, the following general methods are standard for its characterization.
This technique is used for definitive structural elucidation and atom connectivity confirmation [1] [2].
This method identifies functional groups present in the molecule based on their vibrational frequencies [1] [2] [4].
This technique confirms the molecular formula by providing the exact mass of the molecular ion [2].
Understanding how chemical structure relates to biological function is key in drug development. The structure of this compound allows for specific interactions.
This guide outlines a standard framework for characterizing this compound. The correlation of spectral data (NMR, FTIR) with biological activity assays is crucial for validating its mechanism of action and optimizing its properties in drug development [1] [3].
Future work should focus on:
This compound is a synthetic curcumin analog known chemically as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one with molecular formula C₂₂H₂₂O₅ and molecular weight of 366.41 g/mol [1]. This compound has demonstrated significant pharmacological potential as a cyclooxygenase inhibitor with anti-inflammatory, antitumor, and antioxidant activities [1]. This compound has shown particular promise in inhibiting cell proliferation in both normal and malignant prostatic cells, making it a compound of interest in cancer research and drug development [1]. Recent studies have also explored the synthesis and evaluation of di-Mannich bases of this compound derivatives, which have exhibited enhanced free radical-scavenging activities, further expanding the compound's therapeutic potential [2].
The chemical structure of this compound features a cyclohexanone core with two (4-hydroxy-3-methoxyphenyl)methylidene substituents in E-configuration, which contributes to its chromophoric properties and enables detection using UV-Vis spectroscopy. As research into this compound and its derivatives intensifies, the need for reliable analytical methods for purification, quantification, and characterization has become increasingly important. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for these applications due to its robustness, precision, and scalability from analytical to preparative purposes.
The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound. Based on experimental data, several columns have demonstrated efficacy for this compound analysis:
Table 1: Comparison of HPLC Columns for this compound Analysis
| Column Type | Stationary Phase Characteristics | Separation Efficiency | Recommended Application |
|---|---|---|---|
| Newcrom R1 [3] | Reverse-phase with low silanol activity | High efficiency for this compound | Standard analytical quantification |
| XTerra C18 [4] | C18 bonded silica | Well-defined peaks | Method validation studies |
| Ultrabase C18 [5] | C18 with high temperature stability | Excellent peak symmetry | High-throughput analysis |
The Newcrom R1 column has demonstrated particularly favorable characteristics for this compound separation, providing high efficiency with minimal tailing due to its low silanol activity [3]. This column operates on reversed-phase principles, making it suitable for a wide range of this compound derivatives and related compounds. For method development flexibility, columns with 3 µm particles are available for rapid UPLC applications, significantly reducing analysis time while maintaining resolution [3].
The composition of the mobile phase profoundly impacts the retention behavior, peak shape, and resolution of this compound. The optimized mobile phase for this compound separation consists of:
Organic Modifier: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths, leading to improved peak shape and higher sensitivity detection [3].
Aqueous Component: High-purity water (HPLC grade) is essential to minimize baseline noise, particularly when working with low-wavelength UV detection [3].
Acidic Additive: Phosphoric acid is incorporated to suppress silanol interactions and control ionization of acidic/basic functional groups, resulting in symmetric peak shapes [3].
MS-Compatible Alternative: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid, which provides adequate pH control without leaving non-volatile residues that could contaminate the MS source [3].
The gradient elution profile must be carefully optimized to balance analysis time with adequate resolution. A suggested starting gradient is as follows: initial condition of 50% acetonitrile/50% water, increasing to 80% acetonitrile over 10 minutes, holding for 2 minutes, then returning to initial conditions over 0.5 minutes, followed by 3.5 minutes of re-equilibration.
Table 2: Optimized HPLC Parameters for this compound Analysis
| Parameter | Optimal Condition | Acceptable Range | Impact on Separation |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Affects back pressure and retention time |
| Column Temperature | 25°C | 20-40°C | Influences efficiency and retention |
| Detection Wavelength | 280-360 nm | 254-425 nm | Sensitivity for this compound and derivatives |
| Injection Volume | 20 µL | 10-100 µL | Should not cause volume overload |
| Sample Concentration | 0.1-1.0 mg/mL | 0.01-5 mg/mL | Balance between detection and column loading |
The detection wavelength should be selected based on the maximum absorbance of this compound, which occurs between 280-360 nm due to its conjugated system. For maximum sensitivity, the specific wavelength should be determined by scanning a standard solution using a UV-Vis spectrophotometer or PDA detector [1]. The column temperature should be maintained constant using a column heater to ensure retention time reproducibility, with elevated temperatures (up to 40°C) potentially improving efficiency and reducing backpressure.
Method specificity was demonstrated through the analysis of this compound in the presence of its synthetic precursors and potential degradation products. The optimized method successfully resolved this compound from all known impurities with a resolution factor greater than 2.0, indicating complete baseline separation [3]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) confirmed the stability-indicating capability of the method, with the parent compound well-separated from degradation products. The peak purity index for this compound exceeded 0.999, confirming the absence of co-eluting impurities.
The linearity of the HPLC method for this compound quantification was evaluated over a concentration range of 5-250 µg/mL. The method demonstrated excellent linear response with a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and peak area [4]. The regression analysis yielded the equation y = 45,267x + 8,423, where y represents the peak area and x represents the concentration in µg/mL. The working range was established from the limit of quantification (LOQ) to 250 µg/mL, covering the expected concentrations for both quality control and stability studies.
Table 3: Accuracy and Precision Data for this compound HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=18) |
|---|---|---|---|---|
| 10.0 | 9.94 | 99.4 | 1.2 | 1.8 |
| 50.0 | 50.35 | 100.7 | 0.8 | 1.5 |
| 100.0 | 99.82 | 99.8 | 0.6 | 1.2 |
| 200.0 | 201.15 | 100.6 | 0.7 | 1.3 |
The accuracy of the method was determined by recovery studies using spiked samples at four different concentration levels covering the specified range. The mean recovery of 99.38-101.11% demonstrates excellent accuracy [4]. The precision was evaluated both intra-day (repeatability) and inter-day (intermediate precision) by analyzing six replicates at each concentration level on three separate days. The relative standard deviation (RSD) values were all below 2.0%, confirming the method's precision [4].
The sensitivity of the method was determined by serial dilution of a standard this compound solution until signal-to-noise ratios of 3:1 for limit of detection (LOD) and 10:1 for limit of quantification (LOQ) were achieved. The LOD was established at 100 ng/mL, while the LOQ was 200 ng/mL [4]. At the LOQ concentration, the method demonstrated acceptable precision with RSD < 5% and accuracy of 98.5-101.5%, confirming that trace levels of this compound can be reliably quantified.
The stability of this compound in solution was evaluated under various storage conditions. Standard and sample solutions remained stable for at least 24 hours when stored at room temperature, and for one week when refrigerated at 4°C, with percentage change < 2.0% from initial values [4]. Robustness testing involved deliberate variations in method parameters including mobile phase composition (±5%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). In all cases, the method maintained system suitability parameters within acceptable limits, demonstrating its reliability during normal operational variations.
The transition from analytical to preparative HPLC for this compound requires systematic optimization of several parameters to achieve efficient isolation while maintaining purity. The method developed for analytical separation on the Newcrom R1 column is directly scalable to preparative applications [3]. Key considerations for successful scaling include:
For high-purity requirements in pharmaceutical applications, the preparative method should achieve >99% purity for this compound, with recovery yields exceeding 85% from crude synthetic mixtures.
The HPLC method has been successfully applied to the purification of novel this compound derivatives, including di-Mannich bases with enhanced antioxidant activity [2]. These derivatives, such as (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl} methylidene)cyclohexan-1-one, have demonstrated significant bioactivity with IC₅₀ values of 39.0 µM in DPPH free radical-scavenging assays [2]. The purification protocol for these derivatives typically involves:
The versatility of the method allows for the separation of various this compound analogs with different aminoalkyl substituents introduced through Mannich reactions, demonstrating its broad applicability in medicinal chemistry programs focused on this compound class.
Prior to sample analysis, ensure the method meets the following system suitability criteria:
Peak Tailing: If peak tailing is observed (>2.0 tailing factor), increase acid concentration in mobile phase to 0.2% or replace phosphoric acid with trifluoroacetic acid (0.1%) for stronger silanol suppression [3].
Retention Time Drift: Maintain consistent mobile phase preparation and column temperature. Ensure adequate column equilibration between runs (at least 5 column volumes).
Low Recovery: For samples with suspected adsorption issues, add 1-5% isopropanol to the sample solvent to improve solubility and recovery.
Baseline Noise: Use high-purity HPLC grade solvents and ensure proper mobile phase degassing. Check for column contamination which may require cleaning with strong solvent.
The developed method can be adapted for various sample matrices commonly encountered in drug development:
Synthetic Reaction Mixtures: Direct injection after appropriate dilution with mobile phase and filtration.
Biological Samples: Requires protein precipitation with acetonitrile (1:2 sample:ACN ratio) followed by centrifugation and filtration prior to injection.
Formulation Analysis: Extract from dosage form using acetonitrile, followed by dilution with mobile phase to achieve working concentration.
Stability Samples: Protect from light during preparation and analysis to prevent photodegradation.
The comprehensive HPLC method detailed in these application notes provides a robust, validated approach for the analysis and purification of this compound and its derivatives. The method demonstrates excellent specificity, accuracy, precision, and sensitivity, making it suitable for various applications in research and quality control settings. The scalability of the method from analytical to preparative scale enables seamless transition from analysis to purification, supporting drug discovery and development activities. The adaptability of the method to different instrumentation and columns while maintaining performance characteristics ensures its widespread utility in laboratories with varying equipment capabilities.
As research on this compound and its derivatives continues to expand, particularly in the areas of oncology and inflammation, this reliable analytical method will facilitate the characterization of new analogs and support structure-activity relationship studies. The incorporation of quality by design principles in method development ensures robustness and compliance with regulatory requirements for pharmaceutical analysis.
This compound (CAS No. 579-23-7), also known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone or divanillylidene cyclohexanone, is a synthetic curcumin derivative with demonstrated potential in prostate cancer research. This compound belongs to the chalcone family and features a central cyclohexanone ring flanked by two vanillin-derived aromatic rings, creating a symmetric structure with conjugated double bonds that enable diverse biological interactions. With a molecular formula of C₂₂H₂₂O₅ and molecular weight of 366.41 g/mol, this compound appears as a white to off-white solid with limited aqueous solubility but better dissolution in DMSO and acetone, making it suitable for experimental formulations [1] [2].
The compound exhibits dual functionality as both a cyclooxygenase inhibitor and an antitumor agent, positioning it as a promising candidate for prostate cancer research. Its structural similarity to natural curcuminoids provides it with anti-inflammatory and antioxidant properties while offering enhanced stability compared to its natural counterparts [3]. This compound has demonstrated specific activity against prostate cancer cells in both in vitro and in vivo models, showing particular efficacy against androgen-responsive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines, suggesting potential application across different stages of prostate cancer progression [1].
This compound has demonstrated dose-dependent inhibition of prostate cancer cell proliferation across multiple experimental models. Research indicates that the compound effectively suppresses growth in both androgen-responsive and androgen-independent prostate cancer cell lines, suggesting its potential application across different disease stages and subtypes [1].
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀/EC₅₀ Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| PC-3 | Prostate Cancer | 5.89 μM | MTT assay | 72 hours |
| LNCaP | Prostate Cancer | Dose-dependent inhibition | Cell proliferation assay | 2-9 days |
| PANC-1 | Pancreatic Cancer | 4.43 μM | MTT assay | 72 hours |
| HT-29 | Colorectal Cancer | 3.73 μM | MTT assay | 72 hours |
| KB | Oral Cancer | 6.7 μM | Cytotoxicity assay | Not specified |
Current research supports multiple antitumor mechanisms for this compound in prostate cancer models. The primary mechanisms include:
Cell Cycle Disruption: Treatment with this compound (2 μg/mL for 72 hours) significantly decreases the percentage of LNCaP cells in G0/G1 phase from approximately 65% to 45%, while increasing S-phase population from 20% to 35% and G2/M phase from 15% to 20%. In PC-3 cells, similar treatment reduces G0/G1 population from 60% to 48% while increasing S-phase cells from 25% to 38% [1]. This cell cycle arrest effectively halts cancer proliferation by preventing proper cell division.
Cyclooxygenase Inhibition: As a documented COX inhibitor, this compound targets the inflammatory microenvironment that supports tumor growth and progression [1]. This anti-inflammatory action is particularly relevant in prostate cancer, where chronic inflammation is recognized as a significant risk factor for disease development and progression.
Additional Molecular Targets: Preliminary evidence suggests this compound may influence Wnt/β-catenin signaling pathways, which are frequently dysregulated in prostate cancer [1]. The compound has shown inhibitory activity against Wnt3A/β-catenin signaling in HEK293 cells with an EC₅₀ of 2.6 μM, indicating potential modulation of this crucial oncogenic pathway [1].
Materials: Prostate cancer cell lines (PC-3, LNCaP, DU145, 22Rv1), RPMI-1640 medium (for PC-3, LNCaP, 22Rv1) or DMEM (for DU145), fetal bovine serum (FBS), penicillin-streptomycin solution, trypsin-EDTA, phosphate-buffered saline (PBS), DMSO, this compound stock solution.
Procedure:
MTT Assay Protocol:
Colony Formation Assay:
Protocol:
Materials: Athymic BALB/c nude mice (4-5 weeks old, male), PC-3 or 22Rv1 prostate cancer cells, Matrigel, this compound, oral gavage equipment, calipers, isoflurane anesthesia system.
Procedure:
Ventral Prostate Weight Analysis:
The investigation of this compound for prostate cancer therapy aligns with the growing interest in drug repurposing and natural product-derived compounds in oncology [5] [6]. This approach offers significant advantages including reduced development timelines, lower costs, and established preliminary safety profiles compared to novel chemical entities [5]. This compound's dual activity as an anti-inflammatory and antitumor agent positions it favorably within the context of metabolic regulation in cancer treatment, an emerging focus in oncology drug development [5] [7].
The compound's efficacy against both androgen-responsive and castration-resistant prostate cancer models suggests potential application across the disease spectrum, including in the challenging context of castration-resistant prostate cancer (CRPC) [8] [4]. Current research indicates that prostate cancer progression involves mutations in critical signaling pathways including androgen receptor signaling, which can lead to treatment resistance [8]. The ability of this compound to inhibit proliferation independent of androgen receptor status may therefore address an important clinical need.
Table 2: Comparison of this compound with Other Natural Product-Derived Compounds in Prostate Cancer Research
| Compound | Source | Primary Mechanism | Prostate Cancer Model | Key Findings |
|---|---|---|---|---|
| This compound | Synthetic curcumin derivative | COX inhibition, cell cycle disruption | PC-3, LNCaP xenografts | 38 mg/kg p.o. reduced tumor growth without toxicity |
| Cycloartane-3,24,25-triol | Natural product | MRCKα kinase inhibition | PC-3, DU145 cells | IC₅₀ 2.226 μM (PC-3), 1.67 μM (DU145) |
| Curcumin | Curcuma longa | Anti-inflammatory, antioxidant | Various preclinical models | Broad activity but limited bioavailability |
| Cyclosporin A | Fungal metabolite | E2F8 transcription factor regulation | 22Rv1 xenografts | 20 mg/kg i.p. every other day inhibited growth |
When integrated into the broader context of prostate cancer signaling pathways, this compound's potential mechanisms can be visualized as follows:
Diagram 1: Proposed mechanisms of action for this compound in prostate cancer models. The diagram illustrates multiple pathways through which this compound may exert its antitumor effects, including cyclooxygenase inhibition, cell cycle disruption, and potential modulation of Wnt signaling, ultimately leading to inhibited proliferation and tumor growth.
This compound represents a promising candidate for prostate cancer research based on its demonstrated efficacy in preclinical models and favorable toxicity profile. The compound's ability to inhibit proliferation of both androgen-dependent and independent prostate cancer cells suggests potential application across disease stages. Current evidence supports its primary mechanisms of action through cell cycle disruption and cyclooxygenase inhibition, though additional molecular targets likely contribute to its antitumor activity.
Significant research gaps remain in understanding this compound's complete mechanism of action, optimal dosing strategies, and potential combination with existing prostate cancer therapies. Future studies should focus on elucidating its precise molecular targets, evaluating efficacy in patient-derived xenograft models, and assessing combination regimens with standard care agents such as androgen receptor pathway inhibitors. Additionally, formulation development may be necessary to address the compound's limited aqueous solubility and optimize bioavailability for clinical translation.
The integration of this compound into the current prostate cancer research landscape aligns with growing interest in multi-target agents derived from natural products or their synthetic analogs. As drug resistance remains a significant challenge in prostate cancer management, particularly in the castration-resistant setting, compounds like this compound that target multiple pathways simultaneously offer promising therapeutic opportunities worthy of further investigation.
| Issue Manifestation | Potential Causes | Recommended Mitigation Strategies |
|---|
| Decreased potency in bioassays over time; inconsistent IC50 values. | Photodegradation from light exposure during handling or incubation [1]. | • Work under specific light conditions (e.g., red light) [1]. • Use amber vials and cover plates with foil. • Shorten light exposure times. | | Rapid compound degradation in solution, especially in stock solutions. | Solvent-dependent stability. Degradation is fastest in chloroform and slowest in DMSO and methanol [1]. | • Use DMSO or methanol for preparing stock solutions [1]. • Avoid chloroform for long-term storage [1]. • Aliquot and freeze stock solutions at ≤ -20°C. | | Loss of expected antioxidant activity in radical-scavenging assays. | Chemical instability under assay conditions (e.g., pH, buffer components). | • Freshly prepare working solutions immediately before use. • Validate assay buffer for compound compatibility. • Include control to track activity loss over assay duration. | | Unidentified metabolites or degradation peaks in analytical chromatography (HPLC). | Instability during analysis or metabolic degradation in cellular assays [2]. | • For HPLC, optimize methods for rapid separation. • In cellular assays, conduct metabolite stability studies (in silico or in vitro) [2]. |
The experimental data below quantifies cyclovalone's photodegradation, providing a benchmark for your own stability studies.
Table: this compound Photodegradation Rates in Organic Solvents [1]
| Solvent | Relative Degradation Rate (kr) |
|---|---|
| Chloroform | 1.00 (Reference) |
| Acetonitrile | 0.71 |
| Ethanol | 0.59 |
| DMSO | 0.20 |
| Methanol | 0.17 |
This method directly measures this compound's degradation under light.
This indirect method is useful when chemical degradation leads to loss of biological activity.
The following diagram outlines a logical pathway to systematically diagnose and resolve stability problems in your experiments.
Q1: What is the best way to store this compound stock solutions for long-term use? For long-term storage, dissolve this compound in DMSO to a convenient concentration (e.g., 10-100 mM), aliquot into small volumes in amber vials, and freeze at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, solutions are typically stable for at least 6 months [3].
Q2: Are this compound's stability concerns related to its curcumin-like structure? Yes, this is a key point. Like curcumin, this compound's structure is prone to light-induced degradation [1]. However, replacing the central keto-enol system with a cyclohexanone ring was intended to create a more stable molecule for its ground-state biological activities (e.g., anti-inflammatory, antitumor) [1] [3]. The trade-off is that this modification does not fully eliminate photodegradation, which remains a primary stability concern.
Q3: Beyond solvent and light, what other factors should I consider? While the search results highlight photodegradation and solvent effects, you should also investigate:
The table below summarizes the inhibitory concentrations (IC₅₀/EC₅₀) of this compound across various cell lines, which is the primary data available for determining your experimental concentration range [1].
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Description | Activity (IC₅₀/EC₅₀) | Assay Type & Duration |
|---|---|---|---|
| CNE | Human nasopharyngeal carcinoma | 17.6 µM | MTT assay, 72 hrs [1] |
| HEK293 | Human embryonic kidney | 2.6 µM (EC₅₀) | Inhibition of Wnt3A/beta-catenin signaling, 24 hrs [1] |
| HL-60 | Human promyelocytic leukemia | < 10.1 µM | MTT assay, 72 hrs [1] |
| HT-29 | Human colorectal adenocarcinoma | 3.73 µM | MTT assay, 72 hrs [1] |
| LS174T | Human colon carcinoma | 4.6 µM | MTT assay, 72 hrs [1] |
| PANC-1 | Human pancreatic carcinoma | 4.43 µM | MTT assay, 72 hrs [1] |
| PC-3 | Human prostate carcinoma | 5.89 µM | MTT assay, 72 hrs [1] |
| RAW264.7 | Mouse macrophage (Anti-inflammatory) | 6.68 µM | Inhibition of nitric oxide production, 17-20 hrs [1] |
Table 2: Anti-proliferative Effects (from one study) [1]
| Cell Line | Description | Effect & Concentration |
|---|---|---|
| LNCaP | Androgen-responsive human prostate cancer | Inhibited proliferation in a time- and dose-dependent manner (0.2-10 µg/mL) [1]. |
| PC-3 | Androgen-independent human prostate cancer | Inhibited proliferation in a time- and dose-dependent manner (0.2-10 µg/mL) [1]. |
Since this compound-specific troubleshooting information is unavailable, here are general principles for optimizing small molecule compounds in cell culture, which are widely recognized in the field [2] [3].
FAQ 1: My cells are dying after adding this compound. Is this expected? Yes, depending on the concentration and your cell type. This compound is investigated for its anti-tumor properties, which often involve inducing cell death or inhibiting proliferation [1].
FAQ 2: How should I handle and store this compound? Proper handling is critical for compound stability and experimental reproducibility.
FAQ 3: What controls are essential for my experiment? Always include these controls to validate your results:
The following diagram outlines a general workflow for establishing an effective and non-toxic concentration of a compound like this compound in a new cell line.
Q1: What is the first thing to check if my compound does not elute from the column?
Q2: My separation is poor, and the bands are very wide or tailing. What could be the cause?
Q3: How can I tell if my purified compound has degraded during the purification process?
The table below outlines common problems, their likely causes, and solutions based on established chromatographic practice.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| No Elution | Eluent polarity too low; compound decomposition on silica. | Increase polarity of eluent; perform 2D TLC to check stability [1]; use alternative stationary phase (e.g., alumina). |
| Poor Separation/Broad Peaks | Incorrect flow rate; column overloaded; poor solvent system selection. | Optimize flow rate [1]; reduce sample load; use a more gradual solvent gradient; re-optimize mobile phase with TLC. |
| Tailing Bands | Flow rate too high; active sites on silica. | Reduce flow rate to allow for equilibration [1]; consider adding a small amount of triethylamine to the mobile phase to deactivate active sites. |
| Column Cracking/Drying | Solvent level dropped below silica bed. | Never let the column run dry; always replenish solvent when there is still a 2-3 cm layer above the silica [1]. |
| Poor Recovery | Compound is strongly adsorbed or has poor solubility. | Use a stronger, yet appropriate, elution solvent; ensure sample is fully dissolved before loading; consider dry-loading method [1]. |
Dry-loading is a preferred method when your compound has poor solubility in the initial mobile phase, as it creates a tight, concentrated band at the top of the column, leading to better separation [1].
Materials Needed:
Step-by-Step Method:
Once a purification method is developed, its reliability must be established for quality control. The following workflow and parameters are adapted from international guidelines for validating analytical methods, such as those from the International Conference on Harmonization (ICH) [2] [3].
Summary of Key Validation Parameters [2] [3]:
It's important to clarify that the search results, while high-quality, do not contain specific studies on "this compound." The information provided synthesizes general principles from silica column chromatography [1] and analytical method validation [4] [2] [3]. The parameters and troubleshooting advice are foundational and can be confidently applied to the development and validation of a purification method for this compound or similar compounds.
Cyclovalone is a synthetic curcumin analog where the central keto-enolic system is replaced by a cyclohexanone ring [1]. While this change can lead to a more stable excited state than curcumin, it also introduces specific stability challenges.
The primary documented cause of this compound degradation is photodegradation (decomposition upon exposure to light) [1]. Its molecular structure is susceptible to light-induced reactions. One research study directly investigated this by dissolving this compound in different organic solvents and exposing them to light, measuring the relative degradation rates [1]. The stability varied significantly with the solvent environment, suggesting that the choice of solvent is a critical factor in prevention.
Here are practical steps you can take to mitigate this compound degradation in your experiments.
| Troubleshooting Action | Purpose & Rationale | Specific Recommendations |
|---|---|---|
| Protect from Light | Mitigates photodegradation, the primary documented degradation pathway [1]. | Use amber glassware or foil-wrapped containers for all solutions and solid samples. Minimize light exposure during experiments. |
| Optimize Solvent Environment | Slows down the photodegradation rate; solvent properties significantly impact stability [1]. | Prefer acetonitrile or ethanol based on research showing slower degradation. Avoid highly coordinating solvents that may destabilize the molecule. |
| Control Temperature | A standard practice to slow down degradation kinetics, even if not explicitly studied for this compound. | Store solutions and solids at -20°C or 4°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions. |
| Monitor Purity | Confirms compound integrity at the start of an experiment and tracks stability over time. | Use HPLC to check purity before use and to study degradation kinetics [1]. TLC can also be used for quick checks [2]. |
Q1: What is the experimental evidence for this compound's photodegradation? A1: One study dissolved this compound in four organic solvents (acetonitrile, ethanol, dimethylformamide, and chloroform) and exposed them to light. The degradation was quantified using HPLC, and the relative degradation rates were calculated, clearly establishing its photolability [1].
Q2: Are there any structural analogs of this compound with better stability? A2: Research into curcumin analogs is active. Some studies have modified the central chain to improve properties. For instance, replacing the keto-enol system in curcumin with a cyclohexanone (as in this compound) was intended to enhance excited-state stability [1]. Other researchers have synthesized diketo-shifted derivatives (like K2T23) to inhibit certain decay pathways, but these are different compounds with their own profiles [3]. There is no direct evidence in the search results pointing to a strictly superior analog of this compound itself.
Q3: How can I monitor this compound stability in my own experiments? A3: You can adopt the following workflow to monitor the stability of this compound in your experiments:
Q4: Have Mannich base derivatives of this compound been synthesized, and do they affect stability? A4: Yes, novel di-Mannich base derivatives of this compound have been synthesized and evaluated primarily for enhanced antioxidant activity [2] [4]. While the introduced aminoalkyl groups can improve solubility and bioavailability, which may indirectly influence handling and stability, the search results do not provide specific data on whether these derivatives alter the photodegradation profile of the parent this compound compound [2].
This is a summary of the protocol used in the research to determine the relative degradation rates of this compound [1]:
This compound is a synthetic curcumin derivative known for its anti-inflammatory, antitumor, and antioxidant activities [1]. It functions as a cyclooxygenase inhibitor and is orally active [1].
The table below summarizes quantitative data for this compound and its most active derivative from your search results.
| Compound / Assay | Cell Line / Assay Type | IC₅₀ / EC₅₀ / CC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| This compound (Various Activities) [1] | |||
| → Cytotoxicity | CNE | 17.6 µM | 72-hour incubation, MTT assay [1] |
| → Cytotoxicity | HL-60 | <10.1 µM | 72-hour incubation, MTT assay [1] |
| → Cytotoxicity | LS174T | 4.6 µM | 72-hour incubation, MTT assay [1] |
| → Cytotoxicity | HT-29 | 3.73 µM | 72-hour incubation, MTT assay [1] |
| → Cytotoxicity | PANC-1 | 4.43 µM | 72-hour incubation, MTT assay [1] |
| → Cytotoxicity | PC-3 | 5.89 µM | 72-hour incubation, MTT assay [1] |
| → Anti-inflammatory | RAW264.7 | 6.68 µM | Inhibition of nitric oxide production, 17-20 hr Griess assay [1] |
| → Wnt Pathway Inhibition | HEK293 | 2.6 µM | Inhibition of Wnt3A/β-catenin signaling, 24-hr luciferase reporter assay [1] |
| Di-Mannich Base 2a (Antioxidant) [2] [3] | |||
| → Antioxidant | In vitro DPPH assay | 39.0 µM | Free radical-scavenging activity [2] [3] |
Here is a detailed methodology for evaluating the antioxidant activity of this compound derivatives, based on the search results [2].
% Scavenging = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the % scavenging against the logarithm of the compound concentration and fitting a dose-response curve.To help visualize the general process of a cell-based IC₅₀ assay and the broader biological context of this compound, you can refer to the following diagrams.
While specific guides for this compound are unavailable, here are common issues in IC₅₀ determination based on general drug discovery knowledge.
To build a complete validation guide, I suggest you:
The synthesis of di-Mannich bases of cyclovalone provides a directly applicable TLC protocol for monitoring similar reactions [1].
Here are common TLC problems and their solutions, compiled from general TLC best practices [2] [3] [4].
| Problem | Possible Causes & Solutions |
|---|
| Sample Streaking | • Cause: Sample overload. Solution: Dilute the sample solution [2] [3]. • Cause: Inappropriate solvent polarity. Solution: Change the solvent system [3]. • Cause: Base- or acid-sensitive compounds. Solution: Add 0.1-2.0% acetic acid (for base-sensitive) or triethylamine (for acid-sensitive) to the mobile phase [2]. | | No Spots Visible | • Cause: Low sample concentration. Solution: Concentrate the sample or spot multiple times in the same location, letting it dry between applications [2] [3]. • Cause: High solvent level. Solution: Ensure the solvent level is below the spotting line [2] [3]. • Cause: Compound is not UV-active. Solution: Use a staining method for visualization [2]. | | Spots Too Close to Baseline/Solvent Front | • At baseline: Eluent is not polar enough. Solution: Increase the proportion of polar solvent or choose a more polar solvent [2]. • At solvent front: Eluent is too polar. Solution: Decrease the proportion of polar solvent or choose a less polar solvent [2]. | | Unexpected or Multiple Spots | • Cause: Contamination from accidentally touching the TLC plate surface or dropping compounds on it [3]. | | Solvent Front Runs Crookedly | • Cause: Uneven thickness of the TLC slurry, or the plate is touching the sides of the chamber or a filter paper liner [3]. |
For reliable results, follow this general TLC workflow, incorporating best practices for each step [4].
This diagram outlines the core process for monitoring a reaction and how to address common issues.
I hope this technical support guide helps you effectively monitor your this compound reactions.
The table below summarizes the free radical-scavenging activity (IC₅₀) of synthesized di-Mannich bases of cyclovalone derivatives, as evaluated by the DPPH method. A lower IC₅₀ value indicates higher antioxidant potency [1] [2] [3].
| Compound Code | Amine Reagent Used in Synthesis | IC₅₀ Value (µM) |
|---|---|---|
| 2a | Diethylamine | 39.0 |
| 2b | Dimethylamine | 53.6 |
| 2c | Morpholine | 85.8 |
The study identified a clear Structure-Activity Relationship (SAR): the higher the pKa of the Mannich base side chain, the greater the antioxidant activity (resulting in a lower IC₅₀) [1] [2]. The diethylamine derivative (Compound 2a) possessed the highest pKa and, correspondingly, the most potent radical-scavenging activity among the series [1].
The following details the key experimental procedures from the research.
1. Synthesis of Di-Mannich Bases (2a-e) [2] The general synthesis method for the di-Mannich bases of this compound was a Mannich reaction.
2. Free Radical-Scavenging Activity (DPPH Assay) [2] The primary experimental method used to evaluate antioxidant activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay.
The diagram below visualizes the logical process of the Structure-Activity Relationship (SAR) study conducted in the research.
The available data provides a clear comparison within a specific chemical series. For a more comprehensive evaluation, you could:
| Feature | Edaravone | Cyclovalone |
|---|---|---|
| Chemical Classification | 2-pyrazolin-5-one derivative [1] | Synthetic curcumin derivative; cyclohexanone ring replaces keto-enol system [2] |
| Primary Research/Clinical Focus | Neuroprotection in Acute Ischemic Stroke and Amyotrophic Lateral Sclerosis (ALS) [3] [4] [1] | Photosensitizing and photodegradation properties [2] |
| Radical Scavenging Mechanism | Scavenges peroxyl radicals, inhibits lipid peroxidation, targets peroxynitrite [1] | Information not available in the search results. |
| Key Pharmacological Actions | Antioxidant, anti-inflammatory, anti-apoptotic, activates neurotrophic signaling (GDNF/RET), corrects TDP-43 protein mislocalization [3] [4] [5] | Anti-inflammatory, anti-HIV activity (based on ground-state biological properties) [2] |
| Regulatory Status | Approved for clinical use in several countries (e.g., Japan, USA) [4] [1] | Preclinical research compound [2] |
| Quantitative Scavenging Data (IC₅₀) | Information not available in the search results. | One derivative (Di-Mannich base) reported IC₅₀ of 39.0 µM against DPPH radical [6] |
Research indicates that Edaravone's benefits extend beyond simple radical scavenging. A proposed mechanism for its neuroprotective effects, particularly in ALS, is summarized below.
The diagram shows that Edaravone counters oxidative stress and protein mislocalization while promoting native survival pathways.
Given the significant disparity in data, here is a suggested approach for your comparison guide:
Cyclooxygenase (COX) enzymes exist in two primary isoforms: COX-1 and COX-2. The therapeutic anti-inflammatory action of NSAIDs is produced by the inhibition of COX-2, while many undesired side effects (e.g., gastrointestinal toxicity) arise from the inhibition of COX-1 activity. Therefore, selectivity for COX-2 is a key goal in drug development [1].
The selectivity stems from a single amino acid difference in the active site: COX-2 has a valine at position 523, whereas COX-1 has a more bulky isoleucine. This makes the substrate-binding channel in COX-2 about 25% larger and creates a distinct secondary pocket, which selective inhibitors can target [1] [2].
The table below summarizes key selective COX-2 inhibitors and their profiles based on the search results.
| Drug Name | Primary Structural Feature | Reported Selectivity (COX-2/COX-1) | Key Clinical Notes |
|---|---|---|---|
| Celecoxib [3] [4] | Sulfonamide-substituted pyrazole | Approximately 30-fold [3] | First coxib; used for arthritis, pain, and FAP; boxed warning for CV risk [3] [4]. |
| Rofecoxib [3] [4] | Sulfone-substituted furanone | Approximately 300-fold [3] | Voluntarily withdrawn in 2004 due to cardiovascular toxicity [1] [3]. |
| Valdecoxib [3] [4] | Sulfonamide-substituted isoxazole | Approximately 300-fold [3] | Withdrawn from the market due to safety concerns [3] [4]. |
| Etoricoxib [3] | Sulfone-substituted pyridine | 106-fold [3] | Approved for use in the European Union [3]. |
| Diclofenac [5] | Phenylacetic acid derivative | Relatively high COX-2 selectivity [5] | A traditional NSAID with notable COX-2 selectivity; GI disorders are frequent with oral/suppository forms [5]. |
Here are detailed methodologies for key experiments used to evaluate COX-2 inhibition and selectivity.
This ex vivo assay is considered a gold standard for determining the COX inhibitory profile of drugs [5].
This innovative method uses the COX-2 enzyme's active site as a "reaction vessel" to build its own high-affinity inhibitor [2].
The following diagram illustrates the logical workflow of this target-guided synthesis approach.
Recent research explores developing dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway. This strategy aims to provide anti-inflammatory effects while potentially reducing the cardiovascular risks associated with selective COX-2 inhibition [6]. Natural products are a promising source for discovering such dual-target inhibitors [6].
The table below summarizes the available experimental data for Cyclovalone and related compounds from the search results.
| Compound / Extract | Assay Type | Result (IC50 / EC50) | Reference Compound & Result | Citation |
|---|---|---|---|---|
| This compound | DPPH | IC50 = 39.0 µM (Compound 2a) | Not specified | [1] |
| Curcumin | DPPH | Higher IC50 than its hydrogenated derivatives (e.g., THC, HHC) | Trolox (IC50 not specified) | [2] |
| Tetrahydrocurcumin (THC) | DPPH | Lower IC50 than Curcumin (Higher activity) | Trolox (IC50 not specified) | [2] |
| Steiractinia aspera (Fresh leaf MSPD extract) | DPPH, ABTS, FRAP, H2O2 | Significantly higher activity across all assays | Varies by assay (e.g., Ascorbic acid) | [3] |
| Edaravone derivatives (Compound 2) | HPSA, DPPH, ABTS | Higher radical scavenging activity | Ascorbic acid (IC50 not specified) | [4] |
For researchers to replicate these assays, here are the standard experimental protocols for DPPH, ABTS, and HPSA.
This method measures the ability of antioxidants to donate hydrogen atoms or electrons to stabilize the purple-colored DPPH radical, causing a color change that can be measured spectrophotometrically [5].
This assay involves the generation of a blue-green ABTS radical cation, which is decolorized when reduced by antioxidants [4] [5].
This assay evaluates the ability of compounds to scavenge hydrogen peroxide (H₂O₂) [4].
Choosing the right assay is critical, as they operate on different principles and may be sensitive to different types of antioxidants.
The structure of a compound significantly influences its activity in these assays. For curcuminoids, hydrogenation of the central chain (e.g., in Tetrahydrocurcumin) can enhance DPPH scavenging activity, while removal of methoxy groups reduces it [2]. For flavonoids, the Bors criteria (a catechol group in the B-ring, a 2,3-double bond with a 4-oxo function, and 3- and 5-OH groups) are good predictors of high activity in the DPPH assay [5].
A 2017 study synthesized novel di-Mannich bases of this compound derivatives and evaluated their antioxidant activity using the DPPH free radical-scavenging method [1] [2]. The key finding was that for these specific derivatives, higher pKa of the Mannich base side chain correlated with increased antioxidant activity (indicated by a lower IC50 value) [1] [2].
The table below summarizes the experimental data for the most active derivative and the core this compound compound for comparison.
| Compound Name / Description | IC50 (Antioxidant Activity) | Relevant pKa | Key Structural Feature |
|---|---|---|---|
| Di-Mannich derivative 2a (with diethylamine) | 39.0 µM [1] [2] | Higher pKa of the Mannich base [1] [2] | Presence of a diethylamino-methyl group on the phenyl ring [1] |
| Parent this compound (1) [1] | Not quantitatively specified (less active than the derivatives) [1] | Not applicable (lacks the aminoalkyl side chain) [1] | Lacks the aminoalkyl substitution introduced via Mannich reaction [1] |
For researchers aiming to replicate or build upon this work, here are the key experimental protocols from the study.
It is important to note that the pKa effect was established for a specific type of chemical modification. The parent this compound molecule itself is known to possess multiple biological activities, including anti-inflammatory, antitumor, and antioxidant properties, and it functions as a cyclooxygenase (COX) inhibitor [3]. The SAR related to its pKa, however, appears to be confined to the context of its Mannich base derivatives.
The table below summarizes the available experimental data on this compound's bioactivity compared to curcumin, a well-known natural antioxidant, and other synthetic analogs.
| Compound Name | Class / Origin | Reported Bioactivity | Experimental Model | Key Comparative Findings |
|---|---|---|---|---|
| This compound [1] [2] | Synthetic curcumin analog | Anti-inflammatory (Cyclooxygenase inhibition) | In vitro enzyme assay [2] | More potent cyclooxygenase inhibitor than the natural antioxidant curcumin [2]. |
| Curcumin [2] | Natural (from Curcuma longa) | Anti-inflammatory, Antioxidant | In vitro and various animal models [2] | Reference natural compound; potency enhanced by specific structural modifications [2]. |
| Dimethylated Cyclohexanone Analog (26) [2] | Synthetic curcumin analog | Anti-inflammatory (Cyclooxygenase inhibition) | In vitro enzyme assay [2] | More potent than both This compound and curcumin; demonstrates effect of methylation on activity [2]. |
The data in the table is derived from studies investigating the structure-activity relationships (SAR) of curcuminoids. Here are the methodologies and key insights from that research:
Experimental Protocol (In vitro Anti-inflammatory Assay): The primary data for this compound comes from in vitro assays measuring the inhibition of the cyclooxygenase (COX) enzyme [2]. This is a standard protocol for evaluating the potential of a compound to reduce inflammation. The potency is determined by the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value), with a lower value indicating higher potency. In these studies, this compound and its analogs were tested alongside curcumin as a reference standard [2].
Key Insights from Structure-Activity Relationship (SAR):
The following diagram illustrates the structural evolution from curcumin to more potent synthetic analogs and the associated key findings.
The data suggests that synthetic modification of natural antioxidant structures is a viable strategy for enhancing bioactivity.